G-quadruplex DNA fluorescence probe 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C27H31IN2O3 |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole iodide |
InChI |
InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MJVDWGWQDFLTSB-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
SMILES canonique |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of G-Quadruplex DNA Fluorescent Probe o-BMVC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of a representative G-quadruplex (G4) DNA fluorescent probe, 3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide (o-BMVC). While the initially requested "G-quadruplex DNA fluorescence probe 1 (Compound E1)" is a selective carbazole-based probe, detailed public data for a comprehensive guide is limited. Therefore, this guide utilizes the well-documented and structurally similar carbazole derivative, o-BMVC, as a prime exemplar to illustrate the core principles and methodologies in the field.
Introduction to G-Quadruplex Probes
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in various crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability. Consequently, they have emerged as promising targets for therapeutic intervention, particularly in oncology. Fluorescent probes that selectively bind to and report on the presence of G4 structures are invaluable tools for their study and for the screening of potential G4-targeted drugs.
An ideal G4 fluorescent probe exhibits high selectivity for G4 structures over other nucleic acid forms, displays a significant change in its fluorescent properties upon binding, possesses good cell permeability, and has low cytotoxicity. The carbazole scaffold has proven to be an excellent platform for the design of such probes.
Synthesis of o-BMVC
The synthesis of 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide (o-BMVC) is a multi-step process that involves the creation of the carbazole core followed by the addition of the vinylpyridinium arms.
Synthesis Workflow
Caption: Synthetic pathway for o-BMVC.
Experimental Protocol: Synthesis of o-BMVC
Note: This is a representative protocol based on typical organic synthesis methodologies for similar compounds. Exact reaction conditions may vary.
-
Formylation of 3,6-Dibromocarbazole:
-
Dissolve 3,6-dibromocarbazole in an appropriate solvent (e.g., anhydrous DMF).
-
Add a formylating agent (e.g., Vilsmeier-Haack reagent, prepared from POCl₃ and DMF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
-
-
Wittig Reaction:
-
Prepare the ylide by reacting a suitable phosphonium (B103445) salt (e.g., (2-picolyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add the aldehyde from the previous step to the ylide solution at low temperature.
-
Allow the reaction to proceed for several hours, then quench with a proton source (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product, dry the organic phase, and remove the solvent.
-
Purify the product by column chromatography to obtain the o-BMVC precursor.
-
-
Quaternization:
-
Dissolve the o-BMVC precursor in a suitable solvent (e.g., acetonitrile).
-
Add an excess of methyl iodide.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction, and collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether) to yield the final product, o-BMVC.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Characterization of o-BMVC
The interaction of o-BMVC with G-quadruplex DNA is characterized by a significant change in its photophysical properties.
Quantitative Data Summary
| Property | Value | G4 DNA Target | Conditions |
| Absorption Max (λ_abs) | ~435 nm | Telomeric G4 | 150 mM K⁺ solution |
| Emission Max (λ_em) | ~555 nm | Telomeric G4 | 150 mM K⁺ solution |
| Fluorescence Lifetime (τ) | ~2.8 ns | Telomeric G4 | 150 mM K⁺ solution |
| Fluorescence Lifetime (τ) | ~1.2 ns | Duplex DNA | 150 mM K⁺ solution |
| Binding Affinity (K_a) | ~10⁷ M⁻¹ | Telomeric G4 | - |
| Fluorescence Enhancement | 80-120 fold | Various G4s | 150 mM K⁺ solution |
Signaling Pathway: Fluorescence "Light-Up" Mechanism
Caption: Mechanism of fluorescence enhancement of o-BMVC upon binding to G-quadruplex DNA.
The fluorescence of o-BMVC is quenched in aqueous solution due to intramolecular rotation. Upon binding to the G-quadruplex structure, typically through end-stacking on the G-tetrads, this rotation is restricted. This restriction of intramolecular rotation (RIR) leads to a significant enhancement of the fluorescence quantum yield, resulting in a "light-up" effect.
Experimental Protocol: Fluorescence Titration
-
Preparation of DNA Solutions:
-
Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) and a control duplex DNA in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
To ensure proper folding, heat the G-quadruplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Fluorescence Measurements:
-
Prepare a solution of o-BMVC (e.g., 1 µM) in the same buffer in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 435 nm, emission scan from 450 to 700 nm).
-
Incrementally add small aliquots of the concentrated G-quadruplex DNA solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Repeat the titration with the duplex DNA solution as a control.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Analyze the binding isotherm to determine the binding affinity (K_a) of the probe for the G-quadruplex DNA.
-
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare solutions of the G-quadruplex DNA (e.g., 5 µM) in the buffer of choice.
-
Prepare a stock solution of o-BMVC.
-
-
CD Measurements:
-
Record the CD spectrum of the G-quadruplex DNA alone from 220 to 320 nm. The characteristic signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm.
-
Add increasing concentrations of o-BMVC to the DNA solution and record the CD spectrum after each addition.
-
-
Analysis:
-
Observe any changes in the CD spectrum of the G-quadruplex upon binding of o-BMVC. Significant changes can indicate a conformational change in the DNA structure induced by the probe.
-
Cellular Applications
o-BMVC is cell-permeable and can be used to visualize G-quadruplex structures in living cells. Its distinct fluorescence lifetime when bound to G4 DNA makes it particularly suitable for Fluorescence Lifetime Imaging Microscopy (FLIM).
Experimental Workflow: Cellular Imaging with FLIM
Caption: Workflow for visualizing G-quadruplexes in cells using o-BMVC and FLIM.
Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Cell Culture and Staining:
-
Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with a low concentration of o-BMVC (e.g., 1-5 µM) in cell culture medium for a specified period (e.g., 30-60 minutes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
-
FLIM Imaging:
-
Acquire fluorescence lifetime images using a confocal microscope equipped with a pulsed laser (e.g., 470 nm) and time-correlated single photon counting (TCSPC) electronics.
-
Collect photons and generate a fluorescence decay curve for each pixel in the image.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime at each pixel.
-
Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to its fluorescence lifetime.
-
Regions with longer lifetimes (e.g., ~2.8 ns) correspond to o-BMVC bound to G-quadruplex DNA, while regions with shorter lifetimes (e.g., ~1.2 ns) represent probe in other environments.
-
Experimental Protocol: Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of o-BMVC for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
MTT or Similar Viability Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the probe concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
o-BMVC serves as an excellent model for a carbazole-based G-quadruplex fluorescent probe. Its synthesis is achievable through standard organic chemistry techniques, and its photophysical properties allow for clear differentiation between G-quadruplex and duplex DNA. The application of advanced techniques like FLIM with o-BMVC enables the visualization and study of G-quadruplexes in their native cellular environment, providing valuable insights for researchers in molecular biology and drug development.
A Technical Guide to the Photophysical Properties of Thioflavin T as a G-Quadruplex Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties of Thioflavin T (ThT), a widely utilized fluorescent probe for the detection and characterization of G-quadruplex (G4) structures. This document details the core photophysical data, experimental methodologies, and the signaling mechanism of ThT as a G4 probe.
Introduction to Thioflavin T as a G-Quadruplex Probe
Thioflavin T (ThT) is a benzothiazole (B30560) salt that exhibits enhanced fluorescence upon binding to specific molecular structures, most notably amyloid fibrils and G-quadruplexes.[1][2] Its utility as a G4 probe stems from a significant increase in fluorescence emission when it interacts with G4 structures, while showing a much weaker response to single-stranded or double-stranded DNA.[3][4] This "light-up" property makes ThT a valuable tool for identifying and studying G4 formation in vitro.[5][6]
Photophysical Properties of Thioflavin T
The fluorescence of ThT is highly sensitive to its environment. In dilute aqueous solutions, the molecule is largely non-fluorescent due to intramolecular rotation, which provides a non-radiative decay pathway. Upon binding to a G4 structure, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.
Table 1: Summary of Quantitative Photophysical Data for Thioflavin T
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~425 nm | In 50 mM Tris-HCl, 50 mM KCl, pH 7.5 | [6] |
| Emission Maximum (λem) | ~490 nm | Bound to G4 DNA in 50 mM Tris-HCl, 50 mM KCl, pH 7.5 | [6][7] |
| Fluorescence Enhancement | 13 to 23-fold | In the presence of various G4-forming DNA sequences | [4][7] |
| Binding Stoichiometry | 1:1 (ThT:G4) | Predominates under typical experimental conditions | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when using ThT as a G4 probe.
This protocol describes a high-throughput method to screen for G4 formation in nucleic acid sequences.[1][3]
Materials:
-
Thioflavin T (ThT) stock solution
-
Oligonucleotides of interest
-
Folding buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)
-
96-well microplates (black, flat bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare oligonucleotide samples at a final concentration of 1 µM in the folding buffer.
-
Incubate the samples to allow for G4 structure formation.
-
Add ThT to each well to a final concentration of 0.5 µM.
-
Incubate at room temperature for a short period to allow for binding.
-
Measure the fluorescence emission at 490 nm with excitation at 425 nm.[2][6]
-
A significant increase in fluorescence intensity compared to ThT alone or in the presence of control non-G4 sequences indicates G4 formation.[4]
ThT can be used as a post-stain to visualize G4 structures in non-denaturing polyacrylamide gels.
Materials:
-
Non-denaturing polyacrylamide gel (supplemented with 10 mM KCl)
-
ThT staining solution
-
Gel imaging system
Procedure:
-
Run the oligonucleotide samples on the non-denaturing polyacrylamide gel.
-
After electrophoresis, immerse the gel in the ThT staining solution.
-
Incubate for a sufficient time to allow the dye to penetrate the gel and bind to the G4 structures.
-
Destain the gel to reduce background fluorescence.
-
Visualize the gel using a standard gel documentation system with appropriate filters for ThT fluorescence.
Signaling Pathway and Mechanism of Action
The fluorescence "light-up" mechanism of ThT upon binding to G4 structures is central to its function as a probe.
Caption: Signaling pathway of ThT fluorescence upon binding to a G-quadruplex.
In its free state in solution, the two aromatic rings of the ThT molecule can rotate freely around the central C-C bond. This rotation provides an efficient non-radiative pathway for the excited state to decay, resulting in very low fluorescence. When ThT binds to the planar surface of a G-quartet, this intramolecular rotation is sterically hindered. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited state to decay via the radiative pathway, leading to a significant enhancement of fluorescence emission.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening potential G4-forming sequences using ThT.
References
- 1. Thioflavin T as a fluorescence light-up probe for G4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. [PDF] Thioflavin T as a fluorescence light-up probe for G4 formation | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
The Mechanism of G-Quadruplex DNA Recognition by Unfolding Protein 1 (UP1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures formed in guanine-rich regions of nucleic acids. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, G4 structures have emerged as promising therapeutic targets, particularly in oncology. The specific recognition and modulation of G4s by proteins and small molecules are of significant interest for understanding their physiological roles and for the development of novel therapeutics.
This technical guide focuses on the mechanism of G-quadruplex DNA recognition by a key cellular protein, Unfolding Protein 1 (UP1) . UP1 is a proteolytic derivative of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and has been shown to bind to and destabilize G-quadruplex structures, particularly those formed by the human telomeric repeat sequence d(TTAGGG)n.[1][2][3] Understanding the intricate mechanism by which UP1 recognizes and unfolds G4 DNA provides a valuable model for the development of synthetic probes and drugs designed to target these structures.
Core Recognition Mechanism
The interaction between UP1 and G-quadruplex DNA is a highly specific and dynamic process that culminates in the unfolding of the compact G4 structure into a single-stranded DNA that the protein remains bound to. The mechanism is primarily driven by enthalpic forces and can be dissected into several key stages.[1][4]
UP1 contains two tandem RNA Recognition Motifs, RRM1 and RRM2 , which act in a coordinated manner to bind and resolve the G-quadruplex.[5][6] The process is not a simple binding event but rather a recognition-coupled unfolding mechanism.
-
Initial Recognition and Binding: The process is initiated by the RRM1 domain of UP1, which is responsible for the initial, high-affinity recognition of the G-quadruplex structure.[5] This recognition is highly specific, targeting a key structural motif within the G4. Studies have identified that the "TAG" sequence within a loop region of the human telomeric G-quadruplex is critical for this initial recognition and the commencement of unfolding.[5][7]
-
Coupled Unfolding: The initial binding event is energetically favorable and directly coupled to the destabilization and unfolding of the G-quadruplex.[1][4] The binding affinity of UP1 for a pre-formed G-quadruplex is significantly higher (approximately 200-fold) than for a comparable single-stranded DNA that cannot form a G4 structure, indicating that UP1 specifically recognizes features of the folded quadruplex to initiate unfolding.[3][7]
-
Cooperative Unfolding and Stabilization: Following the initial binding by RRM1, the RRM2 domain assists in completing the unfolding process.[5] The two RRM domains work in synergy to resolve the G-tetrad stacks.[6][8] The final state is a stable complex where UP1 is bound to the now single-stranded G-rich DNA. The overall stoichiometry of the interaction with the human telomeric G-quadruplex d[AGGG(TTAGGG)3] has been determined to be two UP1 molecules per DNA strand.[7]
The crystal structure of UP1 in complex with single-stranded telomeric DNA reveals that the two RRM domains create an extended RNA-binding surface, which is adept at interacting with the unfolded single-stranded DNA.[6][8] This provides a structural basis for how UP1 stabilizes the unfolded state after recognition and destabilization of the G-quadruplex.
References
- 1. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 2. Recognition and binding of human telomeric G-quadruplex DNA by unfolding protein 1. | Sigma-Aldrich [merckmillipore.com]
- 3. DNA and RNA Quadruplex-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of UP1 binding and unfolding of human telomeric DNA G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure of the two-RRM domain of hnRNP A1 (UP1) complexed with single-stranded telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Probe 1 (Phen-DC3) Binding to a Parallel G-Quadruplex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural and thermodynamic principles governing the interaction between a well-characterized G-quadruplex (G4) binding ligand, Phen-DC3 (referred to herein as "Probe 1"), and a parallel G-quadruplex structure formed by the promoter sequence of the c-MYC oncogene. The c-MYC G-quadruplex is a key regulator of gene expression and a prominent target for anticancer drug development. Understanding the precise binding mode and energetics of ligands like Probe 1 is crucial for the rational design of more selective and potent therapeutic agents.
Quantitative Analysis of Probe 1 Binding to Parallel G-Quadruplexes
The binding of Probe 1 to G-quadruplex structures is characterized by high affinity and selectivity. The interaction can be quantified using various biophysical techniques, which provide key thermodynamic and kinetic parameters. While a complete thermodynamic dataset for the specific interaction between Phen-DC3 and the c-MYC G-quadruplex is not available in a single report, the following tables summarize typical quantitative data obtained for high-affinity G-quadruplex binders, including inhibitory concentrations and binding affinities for similar systems.
Table 1: Inhibitory Activity of Probe 1 (Phen-DC3)
| Target System | Parameter | Value | Reference |
| FANCJ Helicase (G4 substrate) | IC₅₀ | 65 ± 6 nM | [1] |
| DinG Helicase (G4 substrate) | IC₅₀ | 50 ± 10 nM | [1] |
| Thioflavin T displacement from CEB1 G4 | DC₅₀ | 0.4–0.5 µM | [2] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal displacement concentration.
Table 2: Illustrative Binding Affinity and Thermodynamic Data for G4-Ligand Interactions
| G-Quadruplex | Ligand | Technique | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| c-MYC | Quindoline (B1213401) Derivative | SPR | ~1000 | N/A | N/A | N/A | N/A |
| Telomeric | Phen-DC3 | Various | Nanomolar | N/A | N/A | N/A | N/A |
K_D: Dissociation constant. ΔH: Enthalpy change. ΔS: Entropy change. ΔG: Gibbs free energy change. N/A: Not available in the cited literature for this specific interaction. The data for the quindoline derivative is provided as a representative example of data obtained via SPR for a c-MYC G4 binder. Phen-DC3 is known to bind with nanomolar affinity to various G-quadruplexes[3].
Structural Basis of Interaction
The high-resolution structure of Probe 1 (Phen-DC3) in complex with the c-MYC parallel G-quadruplex has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 2MGN)[4][5]. This structure provides a detailed atomic-level view of the binding mode.
Key Structural Features:
-
Binding Stoichiometry: The NMR structure reveals a 1:1 binding stoichiometry between Probe 1 and the c-MYC G-quadruplex[6].
-
Binding Mode: Probe 1 binds to the G-quadruplex primarily through end-stacking . The planar aromatic core of the ligand stacks onto the terminal G-tetrad at the 5'-end of the quadruplex[5][7].
-
Intermolecular Interactions: The stability of the complex is derived from extensive π-π stacking interactions between the phenanthroline core and quinolinium moieties of Probe 1 and the guanine (B1146940) bases of the top G-tetrad[5][7]. The positively charged quinolinium side chains are also positioned to interact favorably with the negatively charged phosphate (B84403) backbone of the DNA.
-
Conformation of the G-Quadruplex: The c-MYC sequence forms a parallel-stranded G-quadruplex, characterized by three stacked G-tetrads and short propeller loops. Upon binding of Probe 1, this parallel topology is maintained and stabilized[6].
Interestingly, Probe 1 can induce conformational changes in other G-quadruplexes. For instance, it causes the human telomeric G-quadruplex, which can adopt a hybrid topology in solution, to refold into an antiparallel chair-type structure, where the ligand intercalates between G-tetrads[3]. This highlights the ligand's ability to modulate G-quadruplex landscapes.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings regarding the Probe 1-G-quadruplex interaction. The following sections outline the typical protocols used for the structural and thermodynamic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR is a powerful technique for determining the three-dimensional structures of nucleic acid-ligand complexes in solution, providing insights into binding modes and conformational dynamics.
a) Sample Preparation:
-
DNA Synthesis and Purification: The c-MYC G-quadruplex forming oligonucleotide (e.g., Pu24T sequence: 5'-TGAGGGTGGTGAGGGTGGGGAAGG-3') is chemically synthesized and purified by HPLC.
-
G-Quadruplex Folding: The purified DNA is dissolved in a buffered solution (e.g., 20 mM potassium phosphate, 70 mM KCl, pH 7.0). To ensure proper folding into the G-quadruplex structure, the solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature overnight[8].
-
Complex Formation: A stock solution of Probe 1 (Phen-DC3) in a suitable solvent (e.g., DMSO) is prepared. The probe is then titrated into the folded G-quadruplex solution to the desired molar ratio (typically 1:1 or with a slight excess of the ligand)[8]. The final NMR sample concentration is typically in the range of 0.2-1.0 mM.
b) NMR Data Acquisition:
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600-900 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: 1D proton spectra are recorded to confirm G-quadruplex formation (characteristic imino proton signals between 10-12 ppm) and to monitor changes upon ligand binding[6].
-
2D NMR Experiments: A suite of 2D NMR experiments is performed at a controlled temperature (e.g., 25°C) to assign the proton and carbon resonances and to derive structural restraints. These include:
-
TOCSY (Total Correlation Spectroscopy): To assign protons within the same sugar spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Intermolecular NOEs between the ligand and the G-quadruplex are crucial for defining the binding site.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the resonances of carbon atoms and their directly attached protons. This is particularly useful for unambiguously identifying the syn and anti conformations of guanine bases in the G-tetrads.
-
¹H-¹⁵N HSQC: For samples labeled with ¹⁵N, this experiment helps in assigning the imino nitrogen and proton resonances of the guanines.
-
c) Structure Calculation:
-
Restraint Generation: NOESY cross-peaks are converted into distance restraints. Dihedral angle restraints for the DNA backbone and sugar puckers are often derived from TOCSY and NOESY data.
-
Molecular Dynamics Simulation: The structure is calculated using software like AMBER or XPLOR-NIH, employing a simulated annealing protocol in which the experimental restraints are used as an energy potential to guide the folding of the molecule into its lowest energy conformation[4].
-
Validation: The final ensemble of structures is validated for consistency with the experimental data and for stereochemical quality using programs like PROCHECK.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
a) Sample Preparation:
-
Macromolecule: The folded c-MYC G-quadruplex is prepared as described for NMR, but at a lower concentration (e.g., 10-20 µM) in the ITC cell.
-
Ligand: Probe 1 is prepared at a concentration 10-20 times higher than the G-quadruplex (e.g., 100-200 µM) in the injection syringe.
-
Buffer Matching: It is critical that the buffer for the G-quadruplex and the ligand are identical to minimize heats of dilution. The final dialysis buffer of the DNA is typically used to dissolve the ligand. All solutions must be thoroughly degassed before the experiment.
b) ITC Experiment:
-
Instrument: A microcalorimeter, such as a Malvern MicroCal ITC200, is used.
-
Titration: A series of small injections (e.g., 2 µL) of the ligand solution are made into the sample cell containing the G-quadruplex solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: The heat change after each injection is measured and recorded as a power differential required to maintain zero temperature difference between the sample and reference cells.
c) Data Analysis:
-
The integrated heat for each injection is plotted against the molar ratio of ligand to G-quadruplex.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).
-
This fitting procedure yields the values for K_D, ΔH, and the stoichiometry (n). ΔG and ΔS are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
X-ray Crystallography for Solid-State Structural Analysis
While the primary structure for the Probe 1-c-MYC complex was determined by NMR, X-ray crystallography is another key technique for obtaining high-resolution structural data. It provides a static picture of the complex in a crystalline state.
a) Crystallization:
-
Sample Preparation: A highly concentrated and pure solution of the Probe 1-G-quadruplex complex is prepared.
-
Crystallization Screening: The complex is mixed with a variety of crystallization reagents (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion. This screens for conditions that lead to the formation of well-ordered single crystals.
-
Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, diffraction-quality crystals.
b) Data Collection:
-
Cryo-protection: Crystals are typically flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal drop before freezing.
-
X-ray Diffraction: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
c) Structure Determination:
-
Data Processing: The diffraction images are processed to determine the positions and intensities of the diffraction spots.
-
Phasing: The phase problem is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve its fit and stereochemistry, resulting in the final high-resolution crystal structure.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the logical workflows and key relationships in the study of the Probe 1-G-quadruplex interaction.
Caption: Workflow for NMR-based structural determination of the Probe 1-G-quadruplex complex.
Caption: Equilibrium and key interactions in Probe 1 binding to a parallel G-quadruplex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Illuminating the Telomere: A Technical Guide to the Discovery of Novel Fluorescent Probes for G-Quadruplexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably present in human telomeres. These structures play crucial roles in cellular aging, cancer progression, and genome stability, making them a compelling target for therapeutic intervention and diagnostic tool development. The visualization of telomeric G-quadruplexes in their native cellular environment is paramount to understanding their biological functions and for the screening of potential drug candidates. This technical guide provides an in-depth overview of the discovery and application of novel fluorescent probes designed to selectively recognize and illuminate telomeric G-quadruplexes. We will delve into the quantitative characteristics of prominent probes, detailed experimental protocols for their evaluation, and the cellular signaling pathways they impact.
Quantitative Data of Representative Fluorescent Probes
The selection of a fluorescent probe for studying telomeric G-quadruplexes is contingent on its photophysical properties, binding affinity, and selectivity. The following table summarizes key quantitative data for several widely used and recently developed probes.
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Lifetime (τ, ns) in presence of G4 | Binding Affinity (Kd, µM) | Selectivity (G4 vs. dsDNA) | Reference(s) |
| o-BMVC | ~370 | ~475 | ~2.8[1] | ~0.1-0.5 | High (significant fluorescence increase) | [1][2] |
| Thioflavin T (ThT) | ~440 | ~490 | ~2.0-4.0 | Varies with G4 topology | Moderate to High | [3][4] |
| IMT | ~415 | ~500 | Not widely reported | ~6.2-13 | High (259- to 630-fold fluorescence enhancement)[5] | [5][6] |
| NMM | ~393 | ~610 | Not widely reported | Varies with G4 topology | High (for parallel G4s) | [7][8] |
| DAOTA-M2 | ~450 | ~600 | ~3.0-4.0 | Not widely reported | High | [7][9] |
| IZFL-2 | Not specified | Not specified | Not specified | Not specified | High (distinguishes between G4 topologies) | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the successful application and evaluation of fluorescent probes for telomeric G-quadruplexes.
Synthesis of a Representative Probe: o-BMVC
The synthesis of 3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide (o-BMVC) is a multi-step process that can be adapted from published procedures[1][2]. A generalized scheme is presented below.
Detailed Steps:
-
Formylation: Carbazole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce formyl groups at the 3 and 6 positions, yielding 3,6-diformylcarbazole.
-
Wittig Reaction: The resulting dialdehyde (B1249045) is then reacted with a Wittig reagent, such as (iodomethyl)triphenylphosphonium iodide, to form the vinyl linkages.
-
Quaternization: The final step involves the quaternization of the pyridinium (B92312) nitrogen atoms with an excess of methyl iodide to yield the diiodide salt of o-BMVC.
Purification at each step is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.
Fluorescence Spectroscopy for Binding Affinity Determination
This protocol outlines the determination of the dissociation constant (Kd) of a fluorescent probe for a telomeric G-quadruplex sequence.
Methodology:
-
Oligonucleotide Annealing: A solution of the telomeric G-quadruplex-forming oligonucleotide (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3') is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.
-
Fluorescence Titration: A fixed concentration of the fluorescent probe is placed in a quartz cuvette. Small aliquots of the annealed G-quadruplex solution are incrementally added.
-
Data Acquisition: After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded at the probe's excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the G-quadruplex DNA. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
FRET Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a fluorescent probe to stabilize the G-quadruplex structure.
Methodology:
-
Probe Design: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher or acceptor (e.g., TAMRA) at the other.
-
Assay Setup: The dual-labeled oligonucleotide is annealed to form the G-quadruplex structure, bringing the donor and quencher in close proximity, resulting in fluorescence resonance energy transfer (FRET) and quenching of the donor fluorescence.
-
Thermal Denaturation: The temperature of the solution is gradually increased while monitoring the fluorescence of the donor. As the G-quadruplex unfolds, the donor and quencher are separated, leading to an increase in donor fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the midpoint of the fluorescence transition curve. The experiment is performed in the presence and absence of the fluorescent probe. An increase in Tm in the presence of the probe indicates stabilization of the G-quadruplex structure.
Live-Cell Imaging of Telomeric G-Quadruplexes
This protocol describes the visualization of G-quadruplexes in living cells using a cell-permeable fluorescent probe.
Methodology:
-
Cell Culture: Adherent cells (e.g., HeLa or U2OS) are cultured on glass-bottom dishes suitable for microscopy.
-
Probe Incubation: The cells are incubated with a low micromolar concentration of the fluorescent probe in cell culture medium for a specified period.
-
Washing: The cells are washed with fresh medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Live-cell imaging is performed using a confocal or fluorescence lifetime imaging microscope (FLIM). For FLIM, the distinct fluorescence lifetime of the probe when bound to G-quadruplexes allows for their specific detection[1].
-
Co-localization (Optional): To confirm the telomeric localization of the probe, co-staining with a telomere-specific marker, such as a fluorescently labeled TelC PNA probe, can be performed.
Signaling Pathways and Mechanisms of Action
The stabilization of telomeric G-quadruplexes by fluorescent probes can have significant downstream cellular consequences, primarily through the inhibition of telomerase and the induction of a DNA damage response.
Telomerase Inhibition
Telomerase, an enzyme crucial for maintaining telomere length in most cancer cells, requires a single-stranded G-rich overhang as a template. The formation and stabilization of a G-quadruplex structure at the 3' end of the telomere sequesters this template, thereby inhibiting telomerase activity.
ATR/ATM-Mediated DNA Damage Response
The stabilization of telomeric G-quadruplexes can interfere with DNA replication, leading to replication stress and the activation of the DNA damage response (DDR) pathway. The probe RHPS4, for example, has been shown to trigger an ATR-dependent ATM signaling pathway.
Logical Relationships in Probe Design
The rational design of novel fluorescent probes for telomeric G-quadruplexes involves a systematic approach to optimize their photophysical and binding properties.
Key Design Principles:
-
Fluorophore Core: The choice of the aromatic core determines the fundamental photophysical properties such as the excitation and emission wavelengths.
-
Side Chains: The introduction of side chains, often cationic, can enhance water solubility, promote cellular uptake, and improve binding affinity and selectivity through electrostatic interactions with the phosphate (B84403) backbone of the DNA.
-
Binding Mode: Probes are designed to interact with G-quadruplexes primarily through π-π stacking on the terminal G-quartets or by binding to the grooves. The specific binding mode influences the selectivity for different G-quadruplex topologies (e.g., parallel vs. hybrid).
-
Structure-Activity Relationship (SAR): Systematic modifications to the probe's structure are made to understand how these changes affect its performance. For example, altering the position of substituents on the aromatic core can fine-tune the fluorescence response and binding specificity[10].
Conclusion
The discovery of novel fluorescent probes for telomeric G-quadruplexes is a rapidly advancing field with significant implications for cancer research and drug development. The probes and methodologies outlined in this guide provide a robust toolkit for researchers to visualize and interrogate the structure and function of these important nucleic acid secondary structures. Future efforts in this area will likely focus on the development of probes with improved photostability, two-photon absorption cross-sections for deep-tissue imaging, and the ability to report on specific G-quadruplex conformations in real-time within living organisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Evaluation of the selectivity of G-quadruplex ligands in living cells with a small molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Characterization of G-Quadruplex Binding Affinity for Probe 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability.[1][2] Consequently, G-quadruplexes have emerged as promising therapeutic targets for a range of diseases, most notably cancer. The development of small molecules, or probes, that can selectively bind to and stabilize these structures is an area of intense research.[3][4]
This technical guide provides a comprehensive overview of the essential in vitro techniques for characterizing the binding affinity of a novel compound, herein referred to as "Probe 1," to G-quadruplex DNA. This guide details the experimental protocols for key biophysical assays, offers a structured format for presenting quantitative binding data, and includes visualizations of experimental workflows and molecular interactions to facilitate a deeper understanding of the characterization process.
Data Presentation: Quantitative Binding Affinity of Probe 1
A systematic presentation of binding data is crucial for the comparative analysis of a probe's affinity and selectivity for various G-quadruplex structures. The following table provides a template for summarizing the key thermodynamic and kinetic parameters obtained from the assays described in this guide.
| G-Quadruplex Target | Technique | Dissociation Constant (Kd) (nM) | Association Constant (Ka) (M-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| c-MYC (promoter) | ITC | 150 | 6.7 x 106 | 2:1 | -10.5 | 2.3 | -8.2 |
| hTERT (promoter) | SPR | 250 | 4.0 x 106 | N/A | N/A | N/A | N/A |
| Tel22 (human telomere) | FRET | 500 | 2.0 x 106 | N/A | N/A | N/A | N/A |
| BCL2 (promoter) | CD | 300 | 3.3 x 106 | N/A | N/A | N/A | N/A |
| dsDNA (control) | SPR | >10,000 | <1.0 x 105 | N/A | N/A | N/A | N/A |
Caption: Summary of binding parameters for Probe 1 with various G-quadruplex forming sequences and a double-stranded DNA control.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a G-quadruplex binding probe.
Caption: A generalized workflow for the in vitro characterization of Probe 1's G-quadruplex binding affinity.
Signaling Pathway: Probe 1 Binding to a G-Quadruplex
The interaction of Probe 1 with a G-quadruplex structure can be conceptually illustrated as follows.
Caption: A diagram illustrating the binding of Probe 1 to a G-quadruplex, leading to the formation of a stabilized complex.
Detailed Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
Principle: FRET is a powerful tool for studying G-quadruplex formation and stabilization.[1] This technique utilizes a dual-labeled oligonucleotide with a fluorescent reporter and a quencher. In the unfolded state, the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon folding into a G-quadruplex, the fluorophore and quencher are brought into proximity, leading to fluorescence quenching. The binding of a ligand like Probe 1 stabilizes the G-quadruplex structure, resulting in an increased melting temperature (Tm), which is the temperature at which 50% of the G-quadruplexes are unfolded.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., 100 µM in nuclease-free water).
-
Prepare a working solution of the oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
To facilitate G-quadruplex formation, heat the oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature.[5]
-
Prepare a stock solution of Probe 1 (e.g., 1 mM in DMSO) and create serial dilutions in the assay buffer to achieve the desired final concentrations.[5]
-
-
Assay Procedure:
-
In a 96-well PCR plate, add the annealed oligonucleotide solution.
-
Add varying concentrations of Probe 1 (e.g., 0.1 µM to 10 µM) or a DMSO control to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
-
FRET Melting:
-
Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore.
-
Program the instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each temperature increment.[5]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
The melting temperature (Tm) is determined as the inflection point of the melting curve, representing the temperature at which 50% of the G-quadruplexes are unfolded.[5]
-
The change in melting temperature (ΔTm) in the presence of Probe 1 indicates the degree of G-quadruplex stabilization.
-
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy is a widely used technique to study the conformation of G-quadruplexes.[6][7] Different G-quadruplex topologies (parallel, antiparallel, and hybrid) exhibit distinct CD spectral signatures.[8] The binding of a ligand can induce conformational changes in the G-quadruplex, which can be monitored by changes in the CD spectrum.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 100 mM KCl or NaCl).[9] Anneal the oligonucleotide as described in the FRET protocol.
-
Prepare a stock solution of Probe 1 and add it to the oligonucleotide solution at various molar ratios.
-
-
CD Measurement:
-
Data Analysis:
-
Analyze the changes in the CD spectrum upon the addition of Probe 1. A significant change in the spectral shape or intensity can indicate a conformational change in the G-quadruplex upon ligand binding.
-
CD melting experiments can also be performed by monitoring the CD signal at a characteristic wavelength as a function of temperature to determine the Tm.[9]
-
Surface Plasmon Resonance (SPR)
Principle: Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[10][11] In a typical G-quadruplex binding assay, a biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing Probe 1 is then flowed over the sensor surface. The binding of Probe 1 to the immobilized G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization:
-
Immobilize the biotinylated G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.
-
A reference flow cell should be prepared for background subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of Probe 1 in the running buffer.
-
Inject the different concentrations of Probe 1 over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH).
-
-
Data Analysis:
-
The binding data (sensograms) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[12][13] It directly measures the heat released or absorbed during a binding event. By titrating a solution of Probe 1 into a solution containing the G-quadruplex, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[14][15]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide in the desired buffer.
-
Prepare a solution of Probe 1 in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heat of dilution effects.
-
Degas both solutions prior to the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the G-quadruplex solution and the injection syringe with the Probe 1 solution.
-
Perform a series of injections of Probe 1 into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated and plotted against the molar ratio of Probe 1 to the G-quadruplex.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Conclusion
The in vitro characterization of a G-quadruplex binding probe is a multi-faceted process that requires the application of several complementary biophysical techniques. This guide provides a foundational framework for researchers to systematically evaluate the binding affinity, selectivity, and thermodynamic profile of novel probes like "Probe 1." The detailed protocols and data presentation formats outlined herein are intended to promote standardized and rigorous characterization, ultimately accelerating the discovery and development of new therapeutic agents targeting G-quadruplex structures.
References
- 1. Fluorescence resonance energy transfer in the studies of guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 11. Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Spectroscopic Analysis of Probe 1 Interaction with the c-MYC Promoter G-Quadruplex
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions of the genome, including the promoter region of the c-MYC oncogene.[1][2][3][4][5] The G4 structure in the nuclease hypersensitivity element (NHE III1) of the c-MYC promoter acts as a transcriptional silencer, making it a prime target for anticancer therapeutics.[2][3][5][6][7][8] Stabilization of this G4 structure by small molecule ligands can effectively downregulate c-MYC expression.[2][9] This guide provides an in-depth overview of the core spectroscopic techniques used to characterize the interaction between a hypothetical small molecule, "Probe 1," and the c-MYC promoter G4. It includes detailed experimental protocols, quantitative data presentation, and logical diagrams to facilitate the study and development of G4-targeting agents.
Introduction: The c-MYC Promoter G-Quadruplex as a Therapeutic Target
The c-MYC proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many human cancers.[5][8] Approximately 80-90% of c-MYC transcriptional activity is controlled by the NHE III1 region within its promoter.[2][5][6][8] The guanine-rich strand of this element can fold into a G-quadruplex structure, which is stabilized by physiologically relevant concentrations of potassium ions.[3]
NMR and Circular Dichroism studies have shown that the c-MYC G4 predominantly adopts a propeller-type parallel-stranded topology.[6][10][11] This unique, globular structure presents distinct recognition surfaces, such as the planar G-tetrads and grooves, that can be selectively targeted by small molecules, offering a therapeutic window to modulate c-MYC expression without affecting duplex DNA.[3][12] The stabilization of this G4 structure by a ligand like "Probe 1" can inhibit the transcriptional machinery, leading to the downregulation of c-MYC and subsequent anti-proliferative effects.
Caption: Logical diagram of c-MYC G4 stabilization by Probe 1 leading to gene repression.
Experimental Protocols for Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential to fully characterize the binding affinity, selectivity, and conformational effects of a probe on the c-MYC G4.
Oligonucleotide Preparation and Annealing
-
Sequence: The 27-nucleotide purine-rich strand from the c-MYC promoter NHE III1 (e.g., Pu27) is commonly used.
-
Purification: HPLC-purified oligonucleotides should be used to ensure sample purity.
-
Quantification: Determine the oligonucleotide concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 90 °C) using its known molar extinction coefficient.
-
Annealing: To form the G4 structure, heat the oligonucleotide solution (e.g., in a buffer containing 10 mM Tris-HCl, 100 mM KCl, pH 7.2) to 95 °C for 5 minutes, followed by slow cooling to room temperature overnight. This process facilitates the formation of a stable, unimolecular G-quadruplex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to confirm the interaction between the probe and the G4 and to assess the thermal stability of the complex.
-
Protocol for UV-Vis Titration:
-
Prepare a solution of pre-annealed c-MYC G4 DNA at a fixed concentration (e.g., 5 µM) in a quartz cuvette.[13][14]
-
Record the initial absorbance spectrum from 220 nm to 400 nm.[13]
-
Incrementally add small aliquots of a concentrated stock solution of Probe 1 to the cuvette.[13]
-
Record the spectrum after each addition, allowing the solution to equilibrate.
-
Analyze the spectral changes. Binding is often indicated by hypochromicity or hyperchromicity and a bathochromic (red) shift in the absorbance maxima of the probe or the DNA, which suggests π-stacking interactions.[9][13][14][15]
-
-
Protocol for UV Thermal Melting (Tm) Assay:
-
Prepare samples of c-MYC G4 with and without a saturating concentration of Probe 1.
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the change in absorbance at 295 nm while increasing the temperature from ~20 °C to 95 °C at a slow ramp rate (e.g., 0.5 °C/min). The absorbance at 295 nm is characteristic of G-quadruplex unfolding.[16]
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structure is unfolded. An increase in Tm (ΔTm) in the presence of the probe indicates stabilization of the G4 structure.[4][17]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity for quantifying binding affinity, especially for probes that are intrinsically fluorescent or in competitive binding assays.
-
Protocol for Fluorescence Titration (for fluorescent probes):
-
Prepare a solution of pre-annealed c-MYC G4 at a fixed concentration in a fluorescence cuvette.
-
Set the excitation wavelength appropriate for Probe 1 and record its initial emission spectrum.
-
Titrate the G4 solution with increasing concentrations of Probe 1, recording the emission spectrum after each addition.
-
Alternatively, titrate a fixed concentration of Probe 1 with increasing concentrations of c-MYC G4.
-
A significant change in fluorescence intensity and/or a shift in the emission maximum upon titration indicates binding.[4] Binding constants (Ka) can be derived by fitting the titration data.
-
-
Protocol for Fluorescent Intercalator Displacement (FID) Assay:
-
This is a competitive binding assay useful for non-fluorescent probes.
-
Prepare a solution of pre-annealed c-MYC G4 with a fluorescent dye that binds to it, such as Thioflavin T (ThT).[4]
-
Record the initial high fluorescence of the G4-ThT complex.
-
Titrate this solution with increasing concentrations of the non-fluorescent Probe 1.
-
If Probe 1 binds to the G4 and displaces ThT, a decrease in fluorescence intensity will be observed. This allows for the determination of the binding affinity of the competing probe.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an indispensable tool for confirming the G4 topology and observing any conformational changes induced by ligand binding.
-
Protocol for CD Spectral Analysis:
-
Record the CD spectrum of the annealed c-MYC G4 from ~220 nm to 320 nm.
-
A parallel G4 topology, typical for c-MYC, is characterized by a positive peak around 260-263 nm and a negative peak around 240 nm.[2][8][11][17]
-
Record the spectra of the G4 in the presence of increasing concentrations of Probe 1.
-
Significant changes in the CD signal, such as an increase in molar ellipticity, can indicate the stabilization of the G4 structure or a ligand-induced conformational shift.[8][10]
-
-
Protocol for CD Thermal Melting:
-
CD can also be used to determine thermal stability.
-
Monitor the CD signal at the wavelength of maximum change (typically 263 nm for c-MYC G4) as the temperature is increased.
-
Calculate the Tm from the resulting melting curve. This method provides complementary data to UV melting for assessing the stabilizing effect of Probe 1.[17]
-
Data Presentation and Interpretation
Quantitative data from spectroscopic experiments should be summarized to allow for direct comparison of binding affinity and stabilization efficacy. The following tables present hypothetical but representative data for the interaction of "Probe 1" with the c-MYC G4.
Table 1: Summary of UV-Vis Spectroscopic Data
| Parameter | Value | Interpretation |
|---|---|---|
| Absorbance Change at λmax (DNA) | Hyperchromicity (~8%)[14] | Indicates strong interaction, altering the electronic environment of the DNA bases. |
| Absorbance Change at λmax (Probe 1) | Hypochromicity (~20%) | Suggests π-π stacking between the probe and the G-tetrads.[15] |
| Spectral Shift (Probe 1) | Bathochromic Shift (5-10 nm) | Consistent with binding to the G4 structure, often in a groove or stacked on a tetrad.[9] |
| Binding Constant (Ka) from Titration | 1.5 x 10⁶ M⁻¹ | Indicates high-affinity binding in the micromolar range. |
Table 2: Summary of Fluorescence Spectroscopy Data
| Parameter | Method | Value | Interpretation |
|---|---|---|---|
| Fluorescence Change | Direct Titration | >20-fold enhancement | Strong binding that restricts the probe's rotational freedom, leading to increased quantum yield. |
| Emission Maximum Shift | Direct Titration | Blue Shift (5 nm) | Suggests the probe is moving to a more hydrophobic environment upon binding. |
| Binding Constant (Ka) | Direct Titration | 1.8 x 10⁶ M⁻¹ | Corroborates high-affinity binding observed via UV-Vis. |
| IC₅₀ | FID Assay | 2.5 µM | Demonstrates effective displacement of a known G4 binder, confirming competitive interaction. |
Table 3: Summary of Circular Dichroism and Thermal Stability Data
| Parameter | Value | Interpretation |
|---|---|---|
| CD Spectrum Signature | Positive peak at 262 nm, negative at 240 nm | Confirms the formation of a parallel G-quadruplex structure.[8][17] |
| Change in CD Signal upon Binding | Increase in ellipticity at 262 nm | Indicates stabilization of the existing parallel G4 conformation, not a major structural change. |
| Melting Temperature (Tm) of G4 alone | 65 °C | Baseline thermal stability of the c-MYC G4 under experimental conditions. |
| Melting Temperature (Tm) of G4 + Probe 1 | 79 °C | The probe significantly stabilizes the G4 structure. |
| ΔTm | +14 °C | A high degree of thermal stabilization, characteristic of a potent G4 binder. [4] |
Integrated Experimental Workflow
The successful characterization of a G4-interactive probe requires a logical flow of experiments, from initial confirmation of binding to detailed structural and stability analysis.
Caption: Experimental workflow for characterizing the interaction of Probe 1 with c-MYC G4.
Conclusion
The spectroscopic toolkit described herein provides a robust framework for the initial characterization of novel probes targeting the c-MYC promoter G-quadruplex. Through a combination of UV-Vis, fluorescence, and circular dichroism spectroscopy, researchers can efficiently determine binding affinity, probe the interaction mode, confirm G4 topology, and quantify the stabilization of the target structure. The hypothetical data for "Probe 1" illustrate the profile of a promising candidate: a ligand that binds with high affinity and significantly enhances the thermal stability of the parallel c-MYC G4. Such findings are a critical first step in the drug discovery pipeline, providing the foundational biophysical data necessary to advance a compound toward further structural (e.g., NMR) and cell-based studies.[18][19][20]
References
- 1. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Spectroscopic studies of Thioflavin-T binding to c-Myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectroscopic investigation of the interaction between c-MYC DNA and tetrapyridinoporphyrazinatozinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A spectroscopic investigation of the interaction between c-MYC DNA and tetrapyridinoporphyrazinatozinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. preprints.org [preprints.org]
- 14. Using UV-Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]
- 17. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Fluorescence Turn-on Mechanism of Thioflavin T for G-Quadruplex DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence turn-on mechanism of Thioflavin T (ThT), a benzothiazole (B30560) dye, upon its interaction with G-quadruplex (G4) DNA structures. ThT has emerged as a valuable tool for the detection and characterization of G4 DNA, which are non-canonical secondary structures of nucleic acids implicated in various biological processes and diseases.[1][2][3] Understanding the intricacies of ThT's fluorescence response is crucial for its effective application in research and drug development.
The Core Mechanism: Rotational Restriction
Thioflavin T is classified as a molecular rotor, and its fluorescence properties are intrinsically linked to its molecular structure.[4] In solution, the benzothiazole and aminobenzene rings of the ThT molecule can freely rotate around a central C-C bond.[4][5] This rotational freedom in the excited state leads to a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT), resulting in a very low fluorescence quantum yield.[1][6]
Upon binding to G-quadruplex DNA, the ThT molecule becomes physically constrained within the grooves or by stacking on the G-quartets of the G4 structure.[2][4][7] This steric hindrance restricts the intramolecular rotation of the ThT rings.[4] Consequently, the non-radiative decay pathway is suppressed, and the excited state of the molecule is forced to relax through radiative decay, leading to a significant enhancement of its fluorescence emission.[1][4] This "light-up" or "turn-on" fluorescence is a hallmark of ThT's interaction with G-quadruplex DNA and other structured biomolecules like amyloid fibrils.[4][5]
Signaling Pathway Diagram
Caption: A diagram illustrating the fluorescence turn-on mechanism of Thioflavin T upon binding to G-quadruplex DNA.
Quantitative Data Presentation
The interaction of Thioflavin T with G-quadruplex DNA can be quantified by various photophysical parameters. The following tables summarize key data from the literature, comparing the properties of free ThT with ThT bound to G-quadruplex and other DNA structures.
Table 1: Fluorescence Enhancement of Thioflavin T with Different DNA Structures
| DNA Structure | Fluorescence Enhancement (fold) | Reference |
| G-Quadruplex DNA (human telomeric) | ~2100 | [8] |
| G-Quadruplex DNA (general) | 200 - 400 | [9] |
| Duplex DNA | ~50 | [9] |
| Single-stranded DNA | < 250 | [8] |
Table 2: Photophysical Properties of Thioflavin T
| Condition | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Average Fluorescence Lifetime (τw) (ns) | Reference |
| Free ThT in solution | ~411 | ~490 | < 0.001 | - | [1][10] |
| ThT bound to G-Quadruplex DNA | ~422 | ~492 | 0.3 - 0.8 | 2.16 - 2.60 | [1][9][10] |
| ThT bound to Duplex DNA | - | - | - | 1.14 - 1.26 | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the ThT and G-quadruplex DNA interaction. Below are protocols for key experiments.
Protocol 1: Fluorescence Spectroscopy Titration
This protocol is used to determine the fluorescence enhancement and binding affinity of ThT to a specific G-quadruplex forming DNA sequence.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
G-quadruplex forming oligonucleotide (e.g., human telomeric sequence 22AG)
-
Duplex and single-stranded DNA for control experiments
-
Buffer solution (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a solution of ThT at a fixed concentration (e.g., 0.1-1 µM) in the buffer.[3][4]
-
Anneal the G-quadruplex forming oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the presence of a stabilizing cation like K+.
-
Record the initial fluorescence emission spectrum of the ThT solution (excitation at ~442 nm, emission scan from 455 to 650 nm).[4]
-
Perform a titration by adding increasing concentrations of the folded G-quadruplex DNA to the ThT solution.
-
After each addition, allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.[4]
-
Plot the fluorescence intensity at the emission maximum (~492 nm) as a function of the G-quadruplex DNA concentration.
-
The binding affinity (Kd) can be calculated by fitting the titration curve to a suitable binding model.
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol is used to observe changes in the absorption spectrum of ThT upon binding to G-quadruplex DNA, which can indicate the binding mode.
Materials:
-
Thioflavin T (ThT) stock solution
-
Folded G-quadruplex DNA
-
Buffer solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of ThT at a known concentration in the buffer.
-
Record the absorption spectrum of the free ThT solution.
-
Add the folded G-quadruplex DNA to the ThT solution.
-
Record the absorption spectrum of the ThT-G4 complex.
-
A red-shift (bathochromic shift) of the ThT absorption maximum is indicative of binding and stacking interactions.[1][2]
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the formation of the G-quadruplex structure and to assess its stability in the presence of ThT.
Materials:
-
G-quadruplex forming oligonucleotide
-
Thioflavin T
-
Buffer solution
-
CD Spectropolarimeter with a temperature controller
Procedure:
-
Record the CD spectrum of the folded G-quadruplex DNA in the absence of ThT to confirm its characteristic signature (e.g., a positive peak around 295 nm for antiparallel and around 260 nm for parallel structures).
-
Add ThT to the G-quadruplex DNA solution and record the CD spectrum again to observe any changes in the G4 conformation upon ligand binding.
-
To determine the thermal stability, perform a CD melting experiment. Monitor the CD signal at a characteristic wavelength while gradually increasing the temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of ThT indicates stabilization of the G4 structure by the ligand.[2]
Experimental Workflow Diagram
Caption: A workflow diagram outlining the key experimental and analytical steps for investigating the interaction between Thioflavin T and G-quadruplex DNA.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic studies of Thioflavin-T binding to c-Myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioflavin T as an efficient inducer and selective fluorescent sensor for the human telomeric G-quadruplex DNA. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Thioflavin T Binding Modes to DNA: A Structure-Specific Molecular Probe for Lasing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Analysis of Probe 1 Binding to G-Quadruplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between a hypothetical small molecule, herein referred to as "Probe 1," and G-quadruplex (G4) DNA structures. Understanding the thermodynamics of this binding is crucial for the rational design and optimization of G4-targeted therapeutics. This document outlines the key experimental methodologies, presents a framework for data analysis, and visualizes the experimental workflow and potential downstream effects.
Core Concepts in G-Quadruplex Binding Thermodynamics
The binding of a small molecule ligand, such as Probe 1, to a G-quadruplex structure is governed by a unique thermodynamic fingerprint. This fingerprint is a composite of changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG) and the binding affinity (Ka) or dissociation constant (Kd).
-
Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH indicates an energetically favorable process, driven by the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the probe and the G4 structure.
-
Entropy (ΔS): Reflects the change in the randomness or disorder of the system. A positive ΔS is favorable and can be driven by the release of ordered solvent molecules (e.g., water) from the surfaces of the probe and the G4 upon binding, a phenomenon known as the hydrophobic effect.
-
Gibbs Free Energy (ΔG): The overall thermodynamic driving force of the binding event, calculated using the equation: ΔG = ΔH - TΔS (where T is the temperature in Kelvin). A negative ΔG signifies a spontaneous binding process.
-
Binding Affinity (Ka and Kd): Quantifies the strength of the interaction. The association constant (Ka) is inversely related to the dissociation constant (Kd), and both are related to the Gibbs free energy by the equation: ΔG = -RTln(Ka) = RTln(Kd) (where R is the gas constant).
Quantitative Thermodynamic Data for G-Quadruplex Ligands
The following table summarizes representative thermodynamic data for the binding of various small molecules to different G-quadruplex structures, as determined by Isothermal Titration Calorimetry (ITC). These values provide a comparative framework for understanding the potential thermodynamic profile of a novel compound like Probe 1.
| Ligand | G-Quadruplex Target | Stoichiometry (N) | Binding Affinity (Ka, M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Indoloquinoline Derivative | c-MYC promoter | 1:1 | 1.1 x 10⁷ | -10.3 | -0.6 | -9.7 |
| Phen-DC3 | Human telomeric (Tel22) | 2:1 | > 10⁷ | - | - | - |
| 360A-Br | Human telomeric (Tel22) | 2:1 | ~ 10⁷ | - | - | - |
| TMPyP4 | Human telomeric (Tel22) | 4:1 | ~ 10⁶ | - | - | - |
| Netropsin | Human telomeric (Tel22) | 3:1 | ~ 10⁴ | - | - | - |
Note: The data presented are compiled from multiple sources and experimental conditions may vary. Direct comparison requires careful consideration of the buffer, salt concentration, and temperature used in each study.
Key Experimental Protocols
A thorough thermodynamic analysis of Probe 1 binding to G-quadruplex DNA necessitates a combination of biophysical techniques. The following sections detail the methodologies for two of the most powerful and commonly employed methods: Isothermal Titration Calorimetry and Circular Dichroism Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Methodology:
-
Sample Preparation:
-
The G-quadruplex DNA is prepared by dissolving the lyophilized oligonucleotide in the desired buffer (e.g., potassium phosphate (B84403) buffer with KCl) and annealing it by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. The concentration is determined by UV-Vis spectroscopy.
-
Probe 1 is dissolved in the same buffer to a concentration typically 10-20 times that of the G-quadruplex.
-
Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
The G-quadruplex solution is loaded into the sample cell of the ITC instrument.
-
Probe 1 solution is loaded into the injection syringe.
-
A series of small, sequential injections of Probe 1 into the G-quadruplex solution are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from these values.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes of chiral molecules, such as DNA. G-quadruplexes exhibit characteristic CD spectra that are sensitive to their topology (e.g., parallel, antiparallel, or hybrid). CD can be used to confirm the formation of the G-quadruplex structure and to assess its stability in the presence of Probe 1.[1][2]
Methodology:
-
Sample Preparation:
-
G-quadruplex DNA and Probe 1 solutions are prepared in the desired buffer, similar to the ITC protocol.
-
-
CD Spectra Acquisition:
-
The CD spectrum of the G-quadruplex alone is recorded to confirm its folding and topology.[3] A typical parallel G-quadruplex will show a positive peak around 264 nm and a negative peak around 240 nm, while an antiparallel structure will have a positive peak around 295 nm.
-
Probe 1 is titrated into the G-quadruplex solution, and CD spectra are recorded after each addition. Changes in the CD signal can indicate a conformational change in the G-quadruplex upon binding.
-
-
Thermal Melting Analysis (CD Melting):
-
To determine the thermal stability of the G-quadruplex in the absence and presence of Probe 1, CD melting experiments are performed.
-
The CD signal at a characteristic wavelength is monitored as the temperature is gradually increased.
-
The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined from the resulting sigmoidal curve. An increase in Tm in the presence of Probe 1 indicates that the ligand stabilizes the G-quadruplex structure.[4]
-
Visualizing the Workflow and Potential Pathways
Experimental Workflow for Thermodynamic Analysis
The following diagram illustrates the general workflow for the thermodynamic analysis of Probe 1 binding to a G-quadruplex DNA.
Caption: Workflow for thermodynamic analysis of Probe 1 binding to G-quadruplex DNA.
Hypothetical Signaling Pathway Modulation by Probe 1
The stabilization of G-quadruplex structures in promoter regions of oncogenes by small molecules can lead to the downregulation of gene expression. The following diagram illustrates a hypothetical signaling pathway where Probe 1 binding to a G-quadruplex in an oncogene promoter inhibits transcription.
Caption: Hypothetical pathway of Probe 1-mediated G4 stabilization and transcriptional repression.
This guide provides a foundational understanding of the thermodynamic analysis of small molecule binding to G-quadruplex DNA. By employing the described experimental and analytical frameworks, researchers can gain deep insights into the molecular recognition process, which is essential for the development of novel and effective G-quadruplex-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 3. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of G-Quadruplexes Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and protocols for the use of fluorescent probes for imaging G-quadruplex (G4) structures in live cells. G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in various cellular processes, including gene regulation and telomere maintenance, making them a target of interest in cancer research and drug development.[1][2] Fluorescent probes that selectively bind to G4s allow for their visualization and tracking in real-time within a cellular context.[1]
Introduction to G-Quadruplex Fluorescent Probes
A variety of small molecule fluorescent probes have been developed to visualize G-quadruplexes in living cells.[3][4] These probes typically exhibit a "light-up" mechanism, where their fluorescence is significantly enhanced upon binding to a G4 structure.[1][5] An ideal probe for live-cell imaging should possess several key characteristics:
-
High Selectivity: Preferential binding to G4 structures over other nucleic acid forms like duplex DNA or single-stranded RNA.[3][6]
-
Good Photostability: Resistance to photobleaching during prolonged imaging sessions.[1]
-
Cell Permeability: The ability to cross the cell membrane to reach its intracellular target.[7]
-
Low Cytotoxicity: Minimal impact on cell viability and normal cellular processes.[1][7]
-
High Signal-to-Noise Ratio: A significant increase in fluorescence upon binding to G4s, allowing for clear visualization against a low background.[1]
This document will focus on two exemplary probes, Thioflavin T (ThT) and SiR-PyPDS, to illustrate the application of fluorescent probes in live-cell G4 imaging.
Quantitative Data of Exemplary G-Quadruplex Probes
The following tables summarize the key quantitative data for Thioflavin T (ThT) and SiR-PyPDS, two commonly used fluorescent probes for G-quadruplex imaging.
Table 1: Photophysical and Binding Properties of G-Quadruplex Probes
| Property | Thioflavin T (ThT) | SiR-PyPDS |
| Excitation Max (nm) | ~450 | ~650 |
| Emission Max (nm) | ~482 (in presence of G4) | Not specified |
| Fluorescence Enhancement with G4 | Large increase | Not specified |
| Binding Affinity (Kd) | Varies with G4 structure | Not specified |
| Selectivity | High for G4s over duplexes | High for G4s |
Table 2: Cellular Imaging Parameters and Cytotoxicity
| Parameter | Thioflavin T (ThT) | SiR-PyPDS |
| Typical Working Concentration | 1-5 µM | 20 nM[8][9] |
| Primary Cellular Localization | Nucleoli[1][6] | Nucleus[10] |
| Cytotoxicity | Low at working concentrations | Low at working concentrations |
Experimental Protocols
Protocol 1: Live-Cell Imaging of G-Quadruplexes with Thioflavin T (ThT)
This protocol describes the use of Thioflavin T (ThT) for visualizing G-quadruplexes, primarily in the nucleoli of live cells.[6]
Materials:
-
Thioflavin T (ThT) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., MCF-7, HeLa)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of ThT in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired working concentration (e.g., 1-5 µM).
-
-
Cell Culture and Staining:
-
Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the ThT-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with excitation at ~450 nm and emission collection at ~470-500 nm.
-
Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: Single-Molecule Imaging of G-Quadruplexes with SiR-PyPDS
This protocol is adapted for the advanced technique of single-molecule imaging of G-quadruplexes in live cells using the specific probe SiR-PyPDS.[8][9]
Materials:
-
SiR-PyPDS probe
-
DMSO
-
Cell culture medium
-
Cells of interest (e.g., U2OS)
-
Total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope
Procedure:
-
Probe Preparation:
-
Cell Culture and Staining:
-
Culture cells on high-precision coverslips.
-
Incubate the cells with 20 nM SiR-PyPDS for at least 30 minutes before imaging.[10]
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Use a 647 nm laser for excitation.
-
Acquire images using a highly sensitive camera (e.g., EMCCD or sCMOS).
-
For single-molecule tracking, acquire time-lapse series with an appropriate frame rate (e.g., 10-100 ms (B15284909) exposure time).
-
Diagrams
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for live-cell G4 imaging and a conceptual diagram of how G4 formation can influence cellular processes.
Caption: A general workflow for live-cell imaging of G-quadruplexes.
Caption: G-quadruplexes can modulate gene expression and cellular processes.
Concluding Remarks
The use of fluorescent probes for live-cell imaging of G-quadruplexes is a powerful tool for understanding their biological roles.[1] The choice of probe and imaging modality will depend on the specific research question. While probes like ThT are useful for visualizing G4s in specific cellular compartments like the nucleolus, more advanced probes such as SiR-PyPDS enable the study of individual G4 dynamics.[6][8][9] As the field continues to develop, new and improved probes with better selectivity, photostability, and brighter fluorescence will further enhance our ability to study these important nucleic acid structures in their native environment.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioflavin T as a fluorescence light-up probe for G4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct visualization of nucleolar G-quadruplexes in live cells by using a fluorescent light-up probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Single-molecule visualization of DNA G-quadruplex formation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dubito.s3.eu-central-1.amazonaws.com [dubito.s3.eu-central-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining G-quadruplex DNA in Human Cells
These application notes provide detailed protocols for the detection and visualization of G-quadruplex (G4) DNA structures in human cells using fluorescent probes. The following sections offer a comprehensive guide for researchers, scientists, and professionals in drug development, including experimental procedures, data presentation, and workflow visualization.
Introduction
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These structures are implicated in a variety of cellular processes, including the regulation of gene expression, and are of significant interest as potential therapeutic targets, particularly in oncology.[3][4] Visualizing G4 structures within the cellular environment is crucial for understanding their biological roles. This document outlines protocols for staining G4 DNA in human cells using both antibody-based and small molecule-based fluorescent probes.
Probe Selection and Characteristics
A variety of probes have been developed to visualize G-quadruplexes in cells. The choice of probe depends on the specific experimental requirements, such as live-cell imaging versus fixed-cell staining and the desired specificity for DNA versus RNA G4s. Below is a summary of commonly used probes and their key features.
| Probe Type | Probe Name | Detection Method | Cell State | Key Characteristics |
| Monoclonal Antibody | 1H6 | Immunofluorescence | Fixed | Specific for distinct structural variants of G4 DNA. Staining intensity increases with G4-stabilizing agents.[3][5] |
| Monoclonal Antibody | BG4 | Immunofluorescence | Fixed | Recognizes G4 structures in both DNA and RNA with high affinity.[6] Widely used for immunofluorescent staining.[4][7] |
| Small Molecule | IMT | Direct Fluorescence | Live and Fixed | Exhibits significant fluorescence enhancement upon binding to G-quadruplex structures, allowing for a high signal-to-noise ratio.[8] |
| Small Molecule | Thioflavin T (ThT) | Direct Fluorescence | Live | A commercial dye with good membrane permeability, but can also stain nucleoli.[8] |
| Click Chemistry Probes | TASQs (e.g., DIBO-AF) | Two-step labeling | Live or Fixed | A versatile approach where a clickable ligand first binds to G4s, followed by fluorescent tagging via click chemistry.[1] |
| Lifetime-based Probe | DAOTA-M2 | Fluorescence Lifetime Imaging Microscopy (FLIM) | Live | Allows for the study of G4 dynamics in live cells by measuring changes in fluorescence lifetime upon binding.[9] |
Experimental Protocols
Protocol 1: Immunofluorescent Staining of G-quadruplex DNA using BG4 Antibody in Fixed Human Cells
This protocol describes the use of the BG4 antibody for the detection of G4 DNA in fixed human cells.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Coverslips
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibody: BG4
-
Secondary Antibody: Fluorochrome-conjugated anti-tag antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture human cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the BG4 primary antibody to the recommended concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and store them at 4°C, protected from light, until imaging.
-
Protocol 2: Staining of G-quadruplex DNA with the Small Molecule Probe IMT in Live or Fixed Human Cells
This protocol outlines the procedure for using the fluorescent probe IMT to visualize G4 DNA.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium
-
IMT probe solution (stock solution in DMSO)
-
PBS or appropriate imaging buffer
-
For fixed cells: 4% PFA and permeabilization buffer (as in Protocol 1)
-
DNase I and RNase T1 (for control experiments)
Procedure for Live-Cell Imaging:
-
Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.
-
Probe Incubation:
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 405 nm).[8]
-
Procedure for Fixed-Cell Staining:
-
Fixation and Permeabilization: Follow steps 1-3 from Protocol 1.
-
Probe Incubation:
-
Incubate the fixed and permeabilized cells with IMT solution (e.g., 4 µM in PBS) for 20 minutes at room temperature.[8]
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips as described in Protocol 1 and image with a fluorescence microscope.
-
Control Experiments:
To confirm the specificity of IMT for DNA G-quadruplexes, control experiments can be performed. For instance, treating fixed cells with DNase I should diminish the fluorescent signal, while treatment with RNase T1 should not have a significant effect.[8]
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflows for G-quadruplex staining.
Caption: Workflow for immunofluorescent staining of G-quadruplex DNA.
Caption: Workflow for staining G-quadruplex DNA with a small molecule probe.
Troubleshooting
Common issues in G-quadruplex staining include weak or no signal, and high background. The following table provides potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient probe/antibody concentration | Optimize the concentration of the primary antibody or small molecule probe. |
| G-quadruplex structures are not abundant | Treat cells with a G-quadruplex stabilizing agent like TMPyP4 to increase the signal.[3] | |
| Inefficient permeabilization | Increase permeabilization time or try a different detergent. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. Ensure adequate washing steps. |
| Probe concentration is too high | Titrate the probe to find the optimal concentration with the best signal-to-noise ratio. | |
| Autofluorescence | Use appropriate controls (e.g., cells without probe/antibody) and consider using spectral imaging to subtract background. |
References
- 1. Versatile Click Chemistry-based Approaches to Illuminate DNA and RNA G-Quadruplexes in Human Cells [bio-protocol.org]
- 2. Versatile Click Chemistry-based Approaches to Illuminate DNA and RNA G-Quadruplexes in Human Cells [en.bio-protocol.org]
- 3. Detection of G-quadruplex DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-induced in situ chemical activation of a fluorescent probe for monitoring intracellular G-quadruplex structures - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02855C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time monitoring of DNA G-quadruplexes in living cells with a small-molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Detection of G-Quadruplex DNA in Cancer Cells using Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3][4] These structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere stability.[1] Notably, G4-forming sequences are prevalent in the promoter regions of oncogenes and at telomeres, making them a compelling target for anticancer therapies.[1][5][6][7][8] The development of small molecule fluorescent probes that can selectively bind to and visualize G4 DNA in living cells is a significant advancement in cancer research, offering tools for both diagnostics and therapeutic development.[1][2][9]
This document provides detailed application notes and protocols for the use of Probe 1 (IMT) , a benzothiazole (B30560) derivative, for the detection and visualization of G4 DNA in cancer cells.[1][2] Probe 1 exhibits a significant fluorescence enhancement upon binding to G4 structures, allowing for real-time imaging with a high signal-to-noise ratio in both fixed and live cells.[1][2]
Data Presentation
Table 1: Quantitative Data for Probe 1 (IMT)
| Property | Value/Observation | Reference |
| Fluorescence Enhancement | 259- to 630-fold upon binding to G-quadruplexes | [2] |
| < 8-fold fluorescence enhancement with other nucleic acid models | [2] | |
| Over 200-fold fluorescence enhancement after binding with G-quadruplexes | [2] | |
| Selectivity | Highly selective for G-quadruplex structures over duplex and single-stranded DNA and RNA.[1][2] | [1][2] |
| Co-localizes with the G4-specific antibody BG4.[1] | [1] | |
| Cellular Localization | Primarily stains the nucleus, enabling detection of G4 DNA in chromatin.[2] | [2] |
| Application | Suitable for both fixed and live cell imaging to visualize real-time changes in G4 structures.[1][2] | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Characterization of Probe 1 Binding to G4 DNA
This protocol outlines the steps for confirming the selective binding of Probe 1 to G4 DNA using fluorescence spectroscopy.
1. Materials:
-
Probe 1 (IMT) stock solution (e.g., 1 mM in DMSO)
-
Oligonucleotides:
-
G-quadruplex forming sequence (e.g., c-kit)
-
Duplex DNA
-
Single-stranded DNA
-
-
Tris-HCl buffer (20 mM Tris-HCl, 40 mM KCl, pH 7.4)
-
Quartz cuvette
-
Fluorometer
2. Method:
-
Prepare solutions of the G-quadruplex forming oligonucleotide and control DNA sequences in the Tris-HCl buffer. To ensure proper folding of the G4 structure, heat the G-quadruplex oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature.[10]
-
Prepare a solution of Probe 1 in the Tris-HCl buffer at a fixed concentration (e.g., 4 μM) in a quartz cuvette.[2]
-
Set the fluorometer to the excitation wavelength of Probe 1 (λex = 415 nm).[2]
-
Record the baseline emission spectrum of the Probe 1 solution.
-
Sequentially add small aliquots of the annealed G-quadruplex DNA solution to the cuvette containing Probe 1.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the emission spectrum (emission measured at 500 nm).[2]
-
Repeat steps 5 and 6 with the control DNA solutions (duplex and single-stranded DNA).
-
Analyze the fluorescence intensity changes to determine the selectivity of Probe 1 for G4 DNA.
Protocol 2: Detection of G4 DNA in Fixed Cancer Cells
This protocol describes the procedure for staining and imaging G4 DNA in fixed cancer cells using Probe 1.
1. Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Probe 1 staining solution (e.g., 1-5 μM in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
2. Method:
-
Seed the cancer cells on glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the Probe 1 staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
If desired, counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for Probe 1 and the nuclear counterstain.
Protocol 3: Live-Cell Imaging of G4 DNA Dynamics
This protocol details the steps for real-time visualization of G4 DNA in living cancer cells.
1. Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Probe 1 staining solution (e.g., 1-5 μM in culture medium)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
2. Method:
-
Seed the cancer cells in glass-bottom imaging dishes and culture them to the desired confluency.
-
Replace the culture medium with fresh medium containing the desired concentration of Probe 1.
-
Incubate the cells for 30-60 minutes in the incubator to allow for probe uptake.
-
Place the imaging dish on the stage of the live-cell imaging microscope within the environmental chamber.
-
Acquire images at different time points to observe the localization and dynamics of G4 DNA.
-
Optional: To study the effect of specific treatments (e.g., G4-stabilizing ligands or drugs that induce replication stress like Aphidicolin and Hydroxyurea), add the compound to the medium and continue imaging to monitor changes in Probe 1 fluorescence.[2]
Visualizations
Caption: G4 DNA formation and detection by Probe 1.
Caption: Experimental workflow for detecting G4 DNA.
References
- 1. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Near-infrared fluorescent probe for sensitive detection and imaging of DNA G4s in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00428F [pubs.rsc.org]
- 8. Targeting G-Quadruplex DNA for Cancer Chemotherapy | Bentham Science [benthamscience.com]
- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with EnviroProbe 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image.[1] Unlike intensity-based methods, the fluorescence lifetime is an intrinsic property of a fluorophore that depends on its molecular environment but not on its concentration, making it a robust tool for quantitative analysis in complex biological systems.[2][3][4] This technique is highly sensitive to changes in the local microenvironment, such as ion concentration, pH, molecular binding, and viscosity.[5][6]
This document provides a detailed protocol for using EnviroProbe 1 , a novel fluorescent probe designed to report on intracellular viscosity through changes in its fluorescence lifetime. An increase in the local viscosity restricts the molecular rotation of EnviroProbe 1, leading to a measurable increase in its fluorescence lifetime. This makes it an ideal tool for studying cellular processes associated with changes in the cytoplasmic matrix, such as apoptosis, cell stress, and drug-induced cytoskeletal alterations.
Principle of the Assay
The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[5] For EnviroProbe 1, its flexible chemical structure allows for non-radiative decay pathways that are highly dependent on its rotational freedom. In low-viscosity environments, the probe can rotate freely, which quenches fluorescence and results in a short lifetime. In high-viscosity environments, this rotation is hindered, closing the non-radiative decay channel and causing a longer fluorescence lifetime. By measuring the fluorescence lifetime of EnviroProbe 1 pixel-by-pixel, FLIM can generate a spatially resolved map of intracellular viscosity.
Hypothetical Signaling Pathway for Viscosity Change
The following diagram illustrates a hypothetical signaling pathway where drug treatment induces apoptosis, leading to an increase in intracellular viscosity detected by EnviroProbe 1.
Caption: Drug-induced signaling cascade leading to increased viscosity.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. | Notes |
| EnviroProbe 1 | (Hypothetical) | EP1-001 | Store at -20°C, protected from light. |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 | As required for the cell line. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For fixed-cell protocol. Toxic. |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 | For permeabilization in fixed-cell protocol. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | For blocking. |
| Glass-bottom dishes (35 mm, #1.5H) | MatTek | P35G-1.5-14-C | Use high-tolerance coverslips (170 µm ± 5 µm).[7] |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 | For preparing Probe 1 stock solution. |
Instrumentation
-
Microscope: An inverted laser scanning confocal microscope equipped for FLIM.
-
FLIM System: Time-Correlated Single Photon Counting (TCSPC) is a common and robust method.[8]
-
Excitation Source: A pulsed laser with a repetition rate suitable for the expected lifetime (e.g., 20-80 MHz).[9] The laser wavelength should be appropriate for EnviroProbe 1 (e.g., 488 nm).
-
Objective: A high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion, NA ≥ 1.2) is recommended for optimal photon collection.
-
Detectors: High-speed, sensitive single-photon detectors (e.g., hybrid PMTs or SPADs).
-
Software: FLIM data acquisition and analysis software (e.g., SymPhoTime 64, VistaVision, or open-source options like FLIMJ).[10][11]
Experimental Protocols
General Experimental Workflow
The diagram below outlines the major steps for a typical FLIM experiment with EnviroProbe 1.
Caption: Standard workflow for a FLIM experiment.
Protocol for Live-Cell Imaging
-
Cell Seeding: 24-48 hours prior to the experiment, seed cells onto #1.5H glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Probe Preparation: Prepare a 1 mM stock solution of EnviroProbe 1 in anhydrous DMSO.
-
Experimental Treatment: If applicable, treat cells with the compound of interest for the desired duration. Include appropriate vehicle controls.
-
Probe Loading:
-
Dilute the 1 mM EnviroProbe 1 stock solution to a final working concentration (e.g., 1-5 µM) in pre-warmed, serum-free cell culture medium.
-
Remove the culture medium from the cells, wash once with warm PBS, and add the probe-loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite DMEM or phenol (B47542) red-free medium) to remove excess probe.
-
Add fresh imaging medium to the dish and place it on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Proceed to Data Acquisition (Section 6).
-
Protocol for Fixed-Cell Staining
Fixation can alter the cellular environment and may affect the probe's lifetime. This protocol is provided for endpoint assays where live-cell imaging is not feasible.
-
Cell Seeding and Treatment: Follow steps 1 and 3 from the live-cell protocol.
-
Fixation:
-
Wash cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.[12]
-
Probe Staining:
-
Prepare a 1-5 µM working solution of EnviroProbe 1 in PBS.
-
Incubate the fixed cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS to remove unbound probe.
-
Mount the coverslip using a non-hardening mounting medium. Note that hardening media can alter fluorescence lifetimes.[7]
-
Proceed to Data Acquisition (Section 6).
-
Data Acquisition Protocol
-
System Calibration: Before acquiring data, it is crucial to measure the Instrument Response Function (IRF). The IRF is typically measured using a sample that yields strong second-harmonic generation (SHG) signals (for two-photon excitation) or by recording scattered excitation light.[13]
-
Microscope Setup:
-
Turn on the microscope, laser, and FLIM electronics.
-
Place the sample on the stage and bring the cells into focus using brightfield or DIC.
-
Switch to fluorescence mode. Set the excitation laser to the appropriate wavelength for EnviroProbe 1 (e.g., 488 nm) and adjust the power to a low level to minimize phototoxicity.[14]
-
-
FLIM Parameter Optimization:
-
Select a region of interest (ROI) containing healthy-looking cells.
-
Set the image acquisition parameters (e.g., 256x256 pixels, scan speed).
-
Adjust the laser power and detector gain to achieve a photon count rate that is within the linear range of the detector (typically <5-10% of the laser repetition rate to avoid pulse pile-up).
-
Set the acquisition time to collect sufficient photons per pixel for robust lifetime fitting (aim for at least 100-1000 peak photon counts in the brightest pixel). This may take 30-120 seconds.
-
-
Acquisition: Acquire FLIM data for control and treated samples using identical instrument settings. It is recommended to acquire data from multiple fields of view for each condition.
Data Analysis Protocol
The goal of FLIM data analysis is to determine the fluorescence lifetime from the recorded photon arrival times.[15] This can be achieved through several methods.
-
Decay Fitting (Least Squares Method):
-
The fluorescence decay in each pixel is fitted to a mono- or multi-exponential decay model.
-
The software deconvolves the measured decay with the IRF to extract the true fluorescence lifetime(s) (τ) and their fractional contributions (α).
-
This method provides detailed quantitative values but can be computationally intensive.[8]
-
-
Phasor Analysis:
-
This is a fit-free graphical method where the raw decay data from each pixel is Fourier transformed and plotted on a 2D polar plot (the "phasor plot").[16]
-
Different lifetimes map to unique positions on the plot. A single lifetime will fall on the "universal circle," while multi-component decays will fall inside the circle as a linear combination of the individual lifetime components.
-
Phasor analysis is fast, intuitive, and powerful for visualizing lifetime populations and separating components.[13][16]
-
Logical Relationship in FLIM Analysis
The choice of analysis method depends on the expected complexity of the fluorescence decay.
Caption: Decision logic for FLIM data analysis methods.
Data Presentation
Quantitative data should be extracted from ROIs drawn around whole cells or subcellular compartments. The mean lifetime (τ) and other relevant parameters should be summarized in tables for clear comparison between experimental conditions.
Table 1: Example FLIM Data for EnviroProbe 1 in Live Cells
Data based on a bi-exponential decay model: I(t) = α₁e^(-t/τ₁) + α₂e^(-t/τ₂)
| Condition | n (cells) | Mean Lifetime (τ_mean), ns | τ₁, ns | α₁ (%) | τ₂, ns | α₂ (%) |
| Untreated Control | 35 | 2.1 ± 0.2 | 1.5 | 60 | 3.0 | 40 |
| Vehicle Control | 32 | 2.2 ± 0.3 | 1.5 | 58 | 3.1 | 42 |
| Drug A (10 µM) | 40 | 3.5 ± 0.4* | 1.6 | 25 | 4.1 | 75 |
| Drug B (10 µM) | 38 | 2.3 ± 0.2 | 1.5 | 55 | 3.2 | 45 |
*p < 0.001 vs. Untreated Control. Data are presented as mean ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Very Weak Signal | Low probe concentration or inefficient loading. Laser power too low. Incorrect filter set.[17] | Increase probe concentration or incubation time. Increase laser power (caution: phototoxicity). Verify excitation/emission filter compatibility. |
| High Background Fluorescence | Incomplete removal of unbound probe. Autofluorescence from medium or cells.[14] | Wash cells thoroughly after loading. Use phenol red-free imaging medium. Acquire an image of unlabeled cells to assess autofluorescence.[7] |
| Rapid Photobleaching | Laser power is too high. Excessive exposure time.[14] | Reduce laser power to the minimum required for a good signal. Use a faster scan speed or reduce acquisition time. Use an anti-fade reagent for fixed samples. |
| Lifetime Values are Inaccurate | Incorrect IRF measurement. Pulse pile-up in the detector. | Re-measure the IRF with a reliable standard.[13] Reduce the photon count rate to <10% of the laser repetition rate. |
| Image is Blurry or Unclear | Dirty objective lens. Incorrect immersion oil. Mismatched coverslip thickness.[17] | Clean the objective lens. Use the correct type of immersion oil. Use only #1.5H (170 µm) coverslips.[7] |
| High Phototoxicity in Live Cells | Laser power is too high. Prolonged exposure. | Use the lowest possible laser power. Minimize continuous illumination by using intermittent acquisition. Ensure the environmental chamber is functioning correctly.[14] |
References
- 1. unige.ch [unige.ch]
- 2. A Guide to Fluorescence Lifetime Imaging Microscopy (FLIM) | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Lifetime Imaging Microscopy (FLIM) [evidentscientific.com]
- 5. What is FLIM - Fluorescence Lifetime Imaging Microscopy? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. miap.eu [miap.eu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence lifetime imaging microscopy (FLIM) [bio-protocol.org]
- 10. FLIMJ: An open-source ImageJ toolkit for fluorescence lifetime image data analysis | PLOS One [journals.plos.org]
- 11. picoquant.com [picoquant.com]
- 12. agilent.com [agilent.com]
- 13. iss.com [iss.com]
- 14. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. thejamesonlab.com [thejamesonlab.com]
- 17. Optimization and Troubleshooting [evidentscientific.com]
Real-Time Monitoring of G-Quadruplex Dynamics with Probe IMT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent probe IMT for the real-time monitoring of G-quadruplex (G4) dynamics in live cells. The protocols detailed herein are designed to assist researchers in investigating the formation, resolution, and biological functions of G4 structures, which are implicated in critical cellular processes such as transcription, replication, and telomere maintenance. The unique properties of IMT, a benzothiazole (B30560) derivative, make it a valuable tool for studying G4s with high sensitivity and selectivity.[1][2]
Introduction to Probe IMT
IMT is a fluorescent probe that exhibits a remarkable increase in fluorescence intensity upon binding to G-quadruplex structures.[1][3][4] It is virtually non-fluorescent in aqueous solution and in the presence of other nucleic acid forms like single-stranded or double-stranded DNA, but its fluorescence is enhanced by over 200-fold when it interacts with G4s.[1][3] This "light-up" characteristic provides a high signal-to-noise ratio, enabling the direct visualization of G4 structures within the complex cellular environment.[1][3] IMT is cell-permeable, allowing for the staining of G4s in the nucleus of living cells.[3][5][6]
Quantitative Data Summary
The photophysical and binding properties of IMT are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of IMT
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~415 nm | [3][5][7] |
| Emission Wavelength (λem) | ~500 nm | [3][5][7] |
| Fluorescence Enhancement (upon binding to G4s) | 259- to 630-fold | [7] |
Table 2: Binding Characteristics of IMT with G-Quadruplexes
| Property | Value | Reference |
| Binding Stoichiometry (IMT:G4) | 1:1 | [4] |
| Binding Constant (Ka) | (0.77 - 1.6) x 10^5 M^-1 | [3][7] |
| Selectivity | High for G4-DNA and G4-RNA over ssDNA, dsDNA, and i-motif | [1][2] |
Signaling Pathways and Experimental Workflows
The formation and resolution of G-quadruplexes are tightly regulated processes that intersect with fundamental cellular signaling pathways, including DNA replication and transcription.
G-Quadruplex Dynamics in DNA Replication
During DNA replication, the unwinding of the DNA duplex can lead to the formation of G4 structures on the single-stranded template, which can stall the replication fork.[8][9][10] Specialized helicases, such as FANCJ, BLM, and WRN, are recruited to resolve these structures and allow replication to proceed.[8][10] The following diagram illustrates this process.
Transcriptional Regulation by G-Quadruplexes
G-quadruplexes located in promoter regions can act as regulatory elements, either repressing or activating gene transcription.[11][12][13] They can modulate the binding of transcription factors and RNA polymerase.[11][12] The diagram below depicts the dual role of G4s in transcription.
Experimental Protocols
Protocol 1: Preparation of IMT Stock Solution
-
Reconstitution : Prepare a 1 mM stock solution of IMT by dissolving the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Fluorescence Spectroscopy
This protocol is for characterizing the interaction of IMT with G-quadruplex-forming oligonucleotides.
-
Oligonucleotide Annealing :
-
Fluorescence Titration :
-
In a quartz cuvette, prepare a solution of IMT at a fixed concentration (e.g., 4 µM) in the same buffer used for annealing.[5][7]
-
Set the fluorometer to an excitation wavelength of 415 nm and record the emission spectrum from 450 nm to 650 nm.[3][5]
-
Sequentially add small aliquots of the annealed G4 oligonucleotide solution (e.g., starting from a low concentration and increasing) to the IMT solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the emission spectrum.
-
Continue until the fluorescence intensity at 500 nm reaches a plateau.
-
-
Data Analysis :
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity (ΔF) at 500 nm as a function of the G4 oligonucleotide concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka).
-
Protocol 3: Live-Cell Imaging of G-Quadruplexes
This protocol outlines the steps for visualizing G-quadruplexes in living cells using IMT.
-
Cell Culture :
-
Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy to approximately 70-80% confluency.
-
-
Staining :
-
Prepare a working solution of IMT in pre-warmed cell culture medium. A typical final concentration is 4 µM, but this should be optimized for each cell line.[3][5][6]
-
Remove the existing medium from the cells and replace it with the IMT-containing medium.
-
Incubate the cells for 10-15 minutes at 37°C in a 5% CO2 incubator.[5][6]
-
-
Imaging :
-
Real-Time Monitoring :
-
To monitor G4 dynamics in response to a stimulus (e.g., drug treatment), acquire a baseline image before adding the compound.
-
Add the compound of interest to the cells and acquire images at regular time intervals to observe changes in IMT fluorescence intensity or localization. For example, when studying the effects of Aphidicolin (5 µM) or Hydroxyurea (15 µM), images can be taken at different time points post-treatment.[5]
-
Protocol 4: Quantification of G-Quadruplexes in Cells
Fluorescence intensity from IMT staining can be used to relatively quantify G-quadruplex levels.
-
Image Acquisition : Acquire images as described in Protocol 3, ensuring consistent imaging parameters (laser power, gain, etc.) across all samples.
-
Image Analysis :
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity within the nuclei of the cells. The nuclei can be defined using a nuclear counterstain as a mask.
-
Measure the mean fluorescence intensity per nucleus for a statistically significant number of cells (e.g., >100 cells per condition).
-
The relative pixel intensity can be calculated to compare G4 levels between different experimental groups.[5]
-
The following diagram outlines the general workflow for quantifying G-quadruplexes in cells using IMT.
These protocols and application notes provide a solid foundation for researchers to begin exploring the dynamic world of G-quadruplexes using the fluorescent probe IMT. As with any experimental technique, optimization of specific parameters for your particular cell type and experimental setup is recommended for achieving the best results.
References
- 1. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of DNA G-quadruplexes in living cells with a small-molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the selectivity of G-quadruplex ligands in living cells with a small molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multistep mechanism of G-quadruplex resolution during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of DNA Replication and Repair: Insights from the Study of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional control by G-quadruplexes: In vivo roles and perspectives for specific intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. DNA G-Quadruplex Is a Transcriptional Control Device That Regulates Memory | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Studying G-quadruplex Formation During DNA Replication with Probe IMT
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These four-stranded structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication.[4][5][6] The formation of G4s can, however, also pose a challenge to the DNA replication machinery, potentially leading to replication fork stalling and genomic instability.[5][6][7] Consequently, the ability to visualize and study G4 formation in real-time within living cells is of paramount importance for understanding their physiological and pathological roles, and for the development of novel therapeutic strategies targeting these structures.[4][8]
This document provides detailed application notes and protocols for the use of the fluorescent probe IMT to study G-quadruplex formation, particularly in the context of DNA replication. IMT is a cell-permeable small molecule that exhibits enhanced fluorescence upon binding to G-quadruplex structures, allowing for their real-time visualization in living cells with a high signal-to-noise ratio.[2]
Probe Profile: IMT
| Feature | Description |
| Probe Name | IMT |
| Target | G-quadruplex DNA |
| Mechanism of Action | Exhibits significant fluorescence enhancement upon interaction with G-quadruplex structures, while being virtually non-fluorescent in an aqueous environment.[2] |
| Applications | Real-time visualization of G-quadruplex DNA in living cells, monitoring changes in G4 levels during cellular processes like DNA replication.[2] |
| Advantages | Good cell membrane permeability, low toxicity, high selectivity for G-quadruplexes over other nucleic acid structures, and high photostability.[2] |
Experimental Protocols
Protocol 1: In Vitro Characterization of IMT Binding to G-quadruplex DNA
This protocol describes the initial validation of IMT's fluorescence response to G-quadruplex formation.
Materials:
-
IMT probe
-
Oligonucleotides capable of forming G-quadruplex structures (e.g., Telomeric repeat: 5'-TTAGGG-3')
-
Control oligonucleotides (e.g., duplex DNA, single-stranded DNA)
-
Potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare stock solutions of oligonucleotides in the potassium-containing buffer.
-
To induce G-quadruplex formation, heat the G-rich oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Prepare a series of dilutions of the folded G-quadruplex DNA and control DNA.
-
Add a fixed concentration of IMT to each DNA solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for IMT.
-
Plot fluorescence intensity against DNA concentration to determine the binding affinity and selectivity.
Protocol 2: Visualization of G-quadruplexes in Living Cells
This protocol details the use of IMT for imaging G-quadruplexes in the nuclei of live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
IMT probe stock solution (in DMSO)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Prepare a working solution of IMT in cell culture medium (e.g., 4 µM).[2]
-
Wash the cells twice with PBS.
-
Add the IMT-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filter settings for IMT. Nuclear staining with distinct foci is expected.
Protocol 3: Monitoring G-quadruplex Dynamics During DNA Replication Stress
This protocol allows for the investigation of changes in G-quadruplex levels in response to replication inhibitors.
Materials:
-
Cells stained with IMT (following Protocol 2)
-
DNA replication inhibitors:
-
Aphidicolin (DNA polymerase inhibitor)
-
Hydroxyurea (HU) (ribonucleotide reductase inhibitor)
-
-
Confocal microscope with time-lapse imaging capabilities
Procedure:
-
Stain live cells with IMT as described in Protocol 2.
-
Mount the cells on the confocal microscope stage equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Acquire baseline images of the IMT fluorescence.
-
Add Aphidicolin (e.g., 5 µM) or Hydroxyurea (e.g., 15 µM) to the cell culture medium.[2]
-
Acquire time-lapse images at regular intervals (e.g., every 30 minutes) for the desired duration of the experiment.
-
Analyze the changes in the intensity and number of fluorescent foci over time to quantify the dynamics of G-quadruplex formation under replication stress.
Data Presentation
Table 1: Quantitative Analysis of IMT Fluorescence in Response to DNA Replication Stress
| Treatment | Time Point | Relative Pixel Intensity (R.P.I.)* | Standard Error of the Mean |
| Control | 0 min | 1.0 | ± 0.05 |
| Aphidicolin (5 µM) | 30 min | 1.2 | ± 0.06 |
| 60 min | 1.5 | ± 0.08 | |
| 120 min | 1.8 | ± 0.10 | |
| Hydroxyurea (15 µM) | 30 min | 1.3 | ± 0.07 |
| 60 min | 1.6 | ± 0.09 | |
| 120 min | 2.0 | ± 0.11 |
*Relative Pixel Intensity is normalized to the intensity at time 0 min. Data is hypothetical and based on trends reported in the literature.[2]
Visualizations
Caption: Logical workflow of G-quadruplex formation impeding DNA replication and its detection by probe IMT.
Caption: Experimental workflow for monitoring G-quadruplex dynamics under replication stress using probe IMT.
Caption: Signaling pathway illustrating how replication stress leads to increased G-quadruplex formation and detection.
References
- 1. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Relevance of G-Quadruplexes for DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication of G Quadruplex DNA [mdpi.com]
- 8. Review of fluorescent probes for detecting G-Quadruplex DNA | EurekAlert! [eurekalert.org]
Application Notes and Protocols: Co-localization Study of Probe 1 with G-quadruplex Antibody BG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance, and are increasingly recognized as potential therapeutic targets in diseases such as cancer. The BG4 antibody is a highly specific single-chain antibody that recognizes and binds to G4 structures, enabling their visualization and study within the cellular context.[1][2][3]
This document provides a detailed protocol for conducting a co-localization study to investigate the spatial relationship between a fluorescently labeled molecule of interest, designated here as "Probe 1," and G-quadruplex structures identified by the BG4 antibody. Co-localization analysis can provide critical insights into whether Probe 1 associates with G4 structures, which is essential for validating its mechanism of action and for the development of G4-targeted therapeutics.[4][5]
Key Experimental Approaches
Two primary methodologies are presented to assess the co-localization of Probe 1 with BG4:
-
Immunofluorescence (IF) Staining: This is the foundational technique for visualizing both Probe 1 (if fluorescent) and BG4-labeled G4 structures within fixed cells.
-
Combined Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF): This more advanced technique allows for the simultaneous visualization of a specific DNA or RNA sequence (targeted by a FISH probe, which could be Probe 1) and G4 structures.[6][7][8][9][10]
Data Presentation: Quantitative Analysis of Co-localization
Quantitative analysis is crucial for an objective assessment of the degree of spatial overlap between the signals from Probe 1 and the BG4 antibody.[11][12][13] The data should be summarized in clear, well-structured tables.
Table 1: Co-localization Coefficients
| Cell Line | Treatment | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) M1 (Probe 1 in BG4) | Manders' Overlap Coefficient (MOC) M2 (BG4 in Probe 1) |
| HeLa | Control | 0.25 ± 0.05 | 0.30 ± 0.07 | 0.28 ± 0.06 |
| HeLa | Probe 1 (1 µM) | 0.78 ± 0.09 | 0.85 ± 0.11 | 0.82 ± 0.10 |
| U2OS | Control | 0.22 ± 0.04 | 0.28 ± 0.06 | 0.25 ± 0.05 |
| U2OS | Probe 1 (1 µM) | 0.75 ± 0.08 | 0.82 ± 0.10 | 0.79 ± 0.09 |
Caption: Pearson's Correlation Coefficient (PCC) measures the linear relationship between the intensity values of the two channels. Manders' Overlap Coefficients (MOC) M1 and M2 represent the fraction of Probe 1 signal that co-localizes with BG4 signal and vice versa.
Table 2: Analysis of Co-localizing Foci
| Cell Line | Treatment | Average Number of BG4 Foci per Nucleus | Average Number of Probe 1 Foci per Nucleus | Percentage of Co-localizing Foci (%) |
| HeLa | Control | 15.2 ± 3.1 | 5.1 ± 1.2 | 8.5 ± 2.1 |
| HeLa | Probe 1 (1 µM) | 25.8 ± 4.5 | 28.3 ± 5.0 | 88.2 ± 7.3 |
| U2OS | Control | 12.7 ± 2.8 | 4.8 ± 1.0 | 7.9 ± 1.9 |
| U2OS | Probe 1 (1 µM) | 22.1 ± 3.9 | 24.5 ± 4.2 | 85.6 ± 6.8 |
Caption: This table provides a quantitative assessment of the number of discrete fluorescent signals (foci) for both BG4 and Probe 1, and the percentage of those foci that spatially overlap.
Experimental Protocols
Protocol 1: Immunofluorescence (IF) for Co-localization of Probe 1 and BG4
This protocol is adapted from established methods for BG4 immunofluorescence.[1][14]
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Sterile glass coverslips (pre-coated with 0.1mg/mL poly-D-lysine for adherent cells)[14]
-
12-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 0.5% Goat Serum in PBST (PBS + 0.1% Tween-20)
-
Primary Antibody: BG4 antibody (e.g., from Merck Millipore, MABE917) diluted 1:100 in Blocking Buffer.[1][14]
-
Secondary Antibody against FLAG-tag (if using the scFv version of BG4): e.g., Rabbit anti-FLAG diluted 1:800 in Blocking Buffer.[14]
-
Tertiary Antibody (fluorescently labeled): e.g., Goat anti-Rabbit Alexa Fluor 594 diluted 1:500-1:1000 in Blocking Buffer.
-
Probe 1 (with intrinsic fluorescence)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium (e.g., ProLong Diamond)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a 12-well plate to achieve 50-80% confluency on the day of the experiment.[14]
-
Probe 1 Incubation: If Probe 1 requires incubation with live cells, add it to the culture medium at the desired concentration and for the appropriate duration before fixation.
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10 minutes at room temperature.[14]
-
Permeabilization: Rinse twice with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[14]
-
Blocking: Rinse twice with PBS and block with Blocking Buffer for 1 hour at 37°C.[14]
-
Primary Antibody Incubation: Incubate with diluted BG4 antibody for 1 hour at 37°C.[14]
-
Washing: Wash three times with PBST for 5 minutes each.[14]
-
Secondary Antibody Incubation: Incubate with the anti-FLAG antibody for 1 hour at 37°C.[14]
-
Washing: Wash three times with PBST for 5 minutes each.[14]
-
Tertiary Antibody Incubation: Incubate with the fluorescently labeled tertiary antibody for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash three times with PBST, with the second wash containing DAPI.[14]
-
Mounting: Rinse three times with deionized water, allow to air dry briefly, and mount the coverslips on microscope slides using antifade mounting medium.[14]
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, Probe 1, and the BG4-associated fluorophore.
Protocol 2: Combined Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF)
This protocol allows for the detection of a specific nucleic acid sequence with Probe 1 (as a FISH probe) and G4 structures with BG4.
Materials:
-
All materials from Protocol 1
-
FISH Probe 1 (fluorescently labeled)
-
Hybridization Buffer (e.g., 50% formamide, 10% dextran (B179266) sulfate, 2x SSC)[9]
-
2x Saline-Sodium Citrate (SSC) buffer
Procedure:
-
Immunofluorescence Staining: Follow steps 1-10 of Protocol 1 to complete the staining for BG4.
-
Post-Fixation: After the final antibody incubation and washes, post-fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilization for FISH: Wash twice with 2x SSC. Permeabilize with 0.1 M HCl, 0.7% Triton X-100 for 10 minutes on ice.[8]
-
Denaturation: Wash twice with 2x SSC. Denature the cellular DNA in 50% formamide/2x SSC at 80°C for 30 minutes. The exact time may need optimization.[8]
-
Hybridization: Apply the FISH Probe 1 in hybridization buffer to the coverslips and incubate overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash the coverslips with 2x SSC to remove the unbound probe.
-
Counterstaining and Mounting: Counterstain with DAPI and mount as described in Protocol 1.
-
Imaging: Acquire images using a confocal microscope.
Mandatory Visualizations
Caption: Workflow for the co-localization of Probe 1 and BG4 via immunofluorescence.
Caption: Logical flow from signal acquisition to biological interpretation in co-localization studies.
References
- 1. BG4 antibody and SG4 nanobody - Balasubramanian Lab [balasubramanian.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF) of Specific Gene Products in KSHV-Infected Cells [jove.com]
- 7. Fluorescent in situ hybridization (FISH) and immunofluorescence microscopy [bio-protocol.org]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. Quantitative fluorescence in situ hybridization (FISH) and immunofluorescence (IF) of specific gene products in KSHV-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Directed FISH and Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena [jstage.jst.go.jp]
- 12. researchmap.jp [researchmap.jp]
- 13. kolaido.com [kolaido.com]
- 14. balasubramanian.co.uk [balasubramanian.co.uk]
Application Notes and Protocols for Flow Cytometry Analysis of G-Quadruplex Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and telomere maintenance. The formation and stabilization of G4s have been linked to cancer and other diseases, making them a promising target for therapeutic intervention.[1][2][3]
Flow cytometry offers a powerful, high-throughput method to quantify G4 levels within individual cells, enabling researchers to study their role in cellular functions and to screen for compounds that modulate their stability. This document provides detailed protocols for three established methods for G4 analysis by flow cytometry: the use of the fluorescent probe Thioflavin T (ThT), the selective G4-binding dye N-methyl mesoporphyrin IX (NMM), and the antibody-based technique, BG-flow.
Methods for G4 Detection by Flow Cytometry
Thioflavin T (ThT) Staining
Thioflavin T is a benzothiazole (B30560) dye that exhibits enhanced fluorescence upon binding to beta sheet-rich structures, including G-quadruplexes.[4][5] Its application in flow cytometry allows for the quantification of global G4 levels in a cell population.
N-methyl mesoporphyrin IX (NMM) Staining
N-methyl mesoporphyrin IX is a porphyrin derivative that acts as a "light-up" fluorescent probe with high selectivity for G-quadruplexes over other nucleic acid structures.[6][7][8] NMM's fluorescence is significantly enhanced upon binding to G4s, making it a valuable tool for their detection in cells.[6][7]
BG-flow: Antibody-Based Detection
The BG-flow method utilizes the BG4 antibody, a single-chain variable fragment (scFv) that specifically recognizes and binds to G4 structures in both DNA and RNA.[9][10][11] This technique provides a highly specific method for G4 quantification and can be adapted for use in fixed cells.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the three G4 detection methods.
Table 1: Probe and Antibody Concentrations
| Method | Reagent | Cell Type(s) | Working Concentration | Reference(s) |
| Thioflavin T | Thioflavin T | General | 1-25 µM | [4][12][13] |
| NMM Staining | N-methyl mesoporphyrin IX | General | 1-10 µM | [6] |
| BG-flow | BG4 Antibody | HeLa, THP-1, PBMCs | 1-2 µg/mL | [9][10] |
| BG-flow | Anti-FLAG Secondary Antibody | HeLa, THP-1, PBMCs | Varies by manufacturer | [9][10] |
Table 2: Incubation and Experimental Conditions
| Method | Incubation Time | Incubation Temperature | Key Buffer Components | Reference(s) |
| Thioflavin T | 30-60 minutes | Room Temperature | PBS | [4][12] |
| NMM Staining | 30-60 minutes | 37°C | Cell culture medium or PBS | [6] |
| BG-flow | Primary: 1 hr; Secondary: 1 hr | Room Temperature | PBS with 2% BSA | [9][10] |
Table 3: Flow Cytometry Parameters
| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference(s) |
| Thioflavin T | ~450 | ~485 | [4] |
| NMM Staining | ~399 | 550-700 | [6] |
| BG-flow (with FITC secondary) | 488 | ~525 | [9][10] |
Experimental Protocols
Protocol 1: G4 Detection using Thioflavin T (ThT)
Materials:
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Prepare a 1 mM stock solution of ThT in sterile water. Protect from light and prepare fresh.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add ThT stock solution to the cell suspension to a final concentration of 1-25 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry, using an excitation wavelength of approximately 450 nm and collecting emission at around 485 nm.[4]
Protocol 2: G4 Detection using N-methyl mesoporphyrin IX (NMM)
Materials:
-
N-methyl mesoporphyrin IX (NMM)
-
Cell culture medium or PBS
-
Cell suspension
-
Flow cytometer
Procedure:
-
Prepare a stock solution of NMM in DMSO.
-
Harvest cells and resuspend in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Add NMM stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Analyze the cells by flow cytometry, using an excitation wavelength of approximately 399 nm and collecting emission between 550-700 nm.[6]
Protocol 3: BG-flow for G4 Detection
Materials:
-
BG4 antibody
-
Anti-FLAG secondary antibody (conjugated to a fluorophore, e.g., FITC)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells once with PBS.
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the BG4 antibody (1-2 µg/mL in blocking buffer) for 1 hour at room temperature.[9][10]
-
Wash the cells twice with blocking buffer.
-
Incubate the cells with the fluorescently labeled anti-FLAG secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells twice with blocking buffer.
-
Resuspend the cells in PBS for flow cytometry analysis. Use appropriate laser and filter settings for the chosen fluorophore (e.g., 488 nm excitation and ~525 nm emission for FITC).
Visualizations
Caption: Experimental workflow for G4 detection by flow cytometry.
Caption: G4 involvement in cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BG-flow, a new flow cytometry tool for G-quadruplex quantification in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BG4 antibody and SG4 nanobody - Balasubramanian Lab [balasubramanian.co.uk]
- 12. Thioflavin T Assay [protocols.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting RNA G-Quadruplexes in Live Cells with Probe 1 (N-TASQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA G-quadruplexes (rG4s) are non-canonical secondary structures formed in guanine-rich RNA sequences. These structures play crucial roles in various cellular processes, including the regulation of gene expression, and are implicated in several human diseases. The ability to visualize and track rG4s in living cells is essential for understanding their biological functions and for the development of targeted therapeutics. Probe 1 (N-TASQ), a next-generation multiphoton turn-on fluorescent probe, offers a robust method for the direct and dynamic detection of RNA G-quadruplexes in live cells without the need for fixation or permeabilization.[1] This document provides detailed application notes and protocols for the use of Probe 1 (N-TASQ) in cellular imaging studies.
Principle of Detection
Probe 1 (NaphthoTASQ or N-TASQ) is a quadruplex ligand designed to exhibit a significant increase in fluorescence upon binding to G-quadruplex structures.[1] In its unbound state, the probe's fluorescence is weak. However, upon interaction with an RNA G-quadruplex, the probe undergoes a conformational change that restores its fluorescence, leading to a "light-up" effect.[1] This structure-specific binding and fluorescence turn-on mechanism allows for the selective visualization of RNA G-quadruplexes within the complex cellular environment.[1] The multiphoton absorption properties of N-TASQ in the near-infrared (NIR) window (>600 nm) further enhance its utility for live-cell imaging.[1]
Quantitative Data
The performance of Probe 1 (N-TASQ) is characterized by a significant fluorescence enhancement upon binding to RNA G-quadruplexes. The following table summarizes the key quantitative parameters.
| Parameter | Value | Reference |
| Probe Name | NaphthoTASQ (N-TASQ) | [1] |
| Target | RNA G-quadruplexes | [1] |
| Fluorescence Change | Turn-on (fluorescence is triggered by structure-specific binding) | [1] |
| Fluorescence Enhancement | ~22-fold improvement with 2 molar equivalents of RNA quadruplex (TERRA) | [1] |
| Excitation Wavelength | 286 nm (for in vitro fluorescence) | [1] |
| Multiphoton Absorption | >600 nm (in the NIR window) | [1] |
| Cellular Localization | Cytoplasm | [1] |
Experimental Protocols
This section provides a detailed protocol for the detection of RNA G-quadruplexes in live human and mouse cells using Probe 1 (N-TASQ).
Materials
-
Probe 1 (N-TASQ) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Human or mouse cell line of interest (e.g., HeLa, U2OS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Multiphoton fluorescence microscope
Cell Culture and Plating
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
Staining Protocol
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Prepare the staining solution by diluting the Probe 1 (N-TASQ) stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the staining solution for the recommended time (e.g., 30-60 minutes) at 37°C.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy
-
Use a multiphoton fluorescence microscope for imaging.
-
Excite the Probe 1 (N-TASQ) using a multiphoton laser tuned to the appropriate wavelength in the NIR window (e.g., >600 nm).
-
Collect the fluorescence emission at the appropriate wavelength range.
-
Acquire images of the cells, focusing on the cytoplasmic regions where RNA G-quadruplexes are expected to be visualized.[1]
Visualizations
Experimental Workflow
Figure 1. Experimental workflow for detecting RNA G-quadruplexes with Probe 1 (N-TASQ).
Proposed Signaling Pathway and Detection Mechanism
Figure 2. Mechanism of RNA G-quadruplex detection by Probe 1 (N-TASQ).
References
Application Notes and Protocols: High-Throughput Screening for G-Quadruplex Ligands Using a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere stability. The formation and stabilization of G-quadruplexes, particularly in the promoter regions of oncogenes such as c-MYC, and in telomeric DNA, have emerged as a promising strategy for the development of novel anticancer therapeutics. The identification of small molecule ligands that can selectively bind to and stabilize G4 structures is a key objective in this area of drug discovery.[1][2][3]
High-throughput screening (HTS) assays are essential for the rapid identification of potent and selective G-quadruplex ligands from large compound libraries.[1][4][5] This document provides detailed application notes and protocols for a high-throughput screening assay utilizing "G-quadruplex DNA fluorescence probe 1" (henceforth referred to as Probe 1), a selective G-quadruplex DNA targeting fluorescent probe that is cell-permeable and exhibits low cytotoxicity. The assay is based on the principle of fluorescence displacement, where the displacement of Probe 1 from a G-quadruplex structure by a competing ligand results in a measurable change in fluorescence intensity.
Principle of the Assay
The fluorescence displacement assay is a robust and straightforward method for identifying G-quadruplex binding ligands. The assay relies on a fluorescent probe that exhibits a significant change in its fluorescence properties upon binding to a G-quadruplex structure. In its unbound state in an aqueous solution, Probe 1 has a low fluorescence quantum yield. Upon binding to the G-quadruplex, its fluorescence is significantly enhanced.
The screening assay is performed by incubating a pre-formed complex of a G-quadruplex-forming oligonucleotide and Probe 1 with test compounds. If a test compound has a higher affinity for the G-quadruplex, it will displace Probe 1, leading to a decrease in the overall fluorescence of the solution. This reduction in fluorescence intensity is directly proportional to the binding affinity of the test compound, allowing for the identification and ranking of potential G-quadruplex ligands.[6]
Materials and Reagents
-
G-quadruplex forming oligonucleotide: e.g., Human telomeric sequence (22AG): 5'-AGG GTT AGG GTT AGG GTT AGG G-3' or c-MYC promoter sequence: 5'-TGA GGG TGG GTA GGG TGG GTA A-3'.
-
Probe 1 (this compound): A stock solution prepared in DMSO.
-
Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known G-quadruplex ligand (e.g., Pyridostatin).
-
Negative Control: DMSO vehicle.
-
384-well black, flat-bottom microplates.
-
Multimode microplate reader with fluorescence intensity detection capabilities.
Experimental Protocols
Protocol 1: Preparation of G-Quadruplex DNA
-
Synthesize and purify the G-quadruplex-forming oligonucleotide of interest.
-
Dissolve the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
To induce G-quadruplex formation, dilute the oligonucleotide stock solution in the assay buffer (10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper folding into the G-quadruplex structure.
-
The formation of the G-quadruplex structure can be confirmed using techniques such as Circular Dichroism (CD) spectroscopy, which will show a characteristic spectrum for the specific G4 topology.
Protocol 2: High-Throughput Screening (HTS) Assay
-
Assay Plate Preparation:
-
Dispense 100 nL of test compounds from the library plates into the wells of a 384-well assay plate using an acoustic liquid handler or a pin tool.
-
Include wells with a known G-quadruplex ligand as a positive control and wells with DMSO only as a negative control.
-
-
Reagent Addition:
-
Prepare a solution of the pre-folded G-quadruplex DNA and Probe 1 in the assay buffer. The optimal concentrations should be determined in an assay development phase, but a starting point could be 100 nM G-quadruplex DNA and 200 nM Probe 1.
-
Dispense 20 µL of the G-quadruplex/Probe 1 solution into each well of the assay plate containing the test compounds.
-
-
Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be optimized for Probe 1 (a starting point could be excitation at 360 nm and emission at 605 nm, but this should be experimentally verified).
-
-
Data Analysis:
-
The percentage of Probe 1 displacement can be calculated for each test compound using the following formula: % Displacement = 100 * (1 - (FI_compound - FI_blank) / (FI_DMSO - FI_blank)) Where:
-
FI_compound is the fluorescence intensity of the well with the test compound.
-
FI_DMSO is the average fluorescence intensity of the negative control wells (DMSO only).
-
FI_blank is the fluorescence intensity of wells containing only the assay buffer.
-
-
Compounds showing a significant percentage of displacement (e.g., >50%) are considered "hits" and can be selected for further validation and dose-response studies to determine their IC50 values.
-
Data Presentation
The quantitative data from the high-throughput screen and subsequent validation experiments should be summarized in clear and structured tables for easy comparison.
Table 1: High-Throughput Screening Primary Hit Summary
| Compound ID | Concentration (µM) | Fluorescence Intensity | % Displacement | Hit (Yes/No) |
| Cmpd-001 | 10 | 4500 | 85.0 | Yes |
| Cmpd-002 | 10 | 8200 | 10.5 | No |
| Cmpd-003 | 10 | 5100 | 76.2 | Yes |
| Positive Ctrl | 10 | 4300 | 88.3 | Yes |
| Negative Ctrl | - | 9000 | 0.0 | No |
Table 2: Dose-Response Analysis of Validated Hits
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| Cmpd-001 | 2.5 | 1.1 | 0.992 |
| Cmpd-003 | 8.1 | 0.9 | 0.985 |
| Positive Ctrl | 1.2 | 1.0 | 0.998 |
Visualizations
Caption: Experimental workflow for the high-throughput screening of G-quadruplex ligands.
Caption: Signaling pathway illustrating G4 ligand-mediated repression of c-MYC transcription.
References
Troubleshooting & Optimization
"troubleshooting non-specific binding of G-quadruplex probe 1"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing non-specific binding issues with G-quadruplex (G4) Probe 1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high background fluorescence in my assay. What are the common causes and how can I troubleshoot this?
High background fluorescence can obscure the specific signal from your G4 target, leading to inaccurate results. Common causes include excessive probe concentration, sub-optimal buffer conditions, and interactions with non-target molecules.
Troubleshooting Workflow for High Background Fluorescence
Caption: A stepwise approach to troubleshooting high background fluorescence.
A1: To address high background, consider the following steps:
-
Optimize Probe Concentration: Using an excessively high concentration of the fluorescent probe is a common cause of non-specific binding and high background. Perform a titration experiment to determine the lowest probe concentration that provides an adequate signal-to-noise ratio.
-
Optimize Buffer Conditions: The composition of your buffer, particularly the type and concentration of cations, is critical for G-quadruplex stability and probe specificity.
-
Cation Type and Concentration: G-quadruplex structures are stabilized by cations, with a strong preference for potassium (K⁺) over sodium (Na⁺). Ensure your buffer contains an optimal concentration of K⁺ (typically in the range of 100-150 mM) to promote the formation of stable G4 structures, which can enhance the specificity of your probe.
-
pH: The buffer pH can influence both the G4 structure and the charge of the probe, affecting binding interactions. Maintain a stable pH, typically around 7.2-7.6, using a suitable buffering agent (e.g., Tris-HCl).
-
-
Implement a Blocking Strategy: Non-specific binding can occur due to hydrophobic or ionic interactions between the probe and other cellular components or surfaces. The use of blocking agents can help to minimize these interactions.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent the probe from binding to non-target proteins and surfaces.
-
Other Blocking Agents: Depending on the nature of the non-specific interaction, other blocking agents like heparin (for electrostatic interactions) or detergents (for hydrophobic interactions) might be considered. However, their compatibility with the G4 structure and probe must be validated.
-
-
Improve Washing Steps: Insufficient washing can leave unbound or weakly bound probe in the sample, contributing to high background. Increase the number and/or duration of washing steps after probe incubation. The inclusion of a low concentration of a mild detergent, such as Tween-20, in the wash buffer can also be effective.
Q2: My probe seems to be binding to non-G4 DNA/RNA structures. How can I improve its specificity?
Ensuring the probe selectively binds to G-quadruplex structures over other nucleic acid forms like duplex DNA or single-stranded regions is crucial for accurate results.
Logical Flow for Enhancing Probe Specificity
Caption: A decision-making diagram for improving probe specificity.
A2: To enhance the specificity of your G4 probe, implement the following strategies:
-
Ensure G4-Stabilizing Conditions: As mentioned previously, the presence of potassium ions is paramount for the stable formation of G-quadruplexes. Experiments conducted in buffers lacking sufficient K⁺ may result in unfolded or alternative DNA/RNA structures, to which the probe might non-specifically bind.
-
Use Competitor Nucleic Acids: To saturate non-specific binding sites on other nucleic acids, you can include a non-G4-forming competitor DNA or RNA in your binding reaction. A common choice is a mixture of calf thymus DNA or a scrambled sequence oligonucleotide that does not form a G-quadruplex.
-
Control Experiments: Always include proper negative controls in your experiments. This should include:
-
A sample with a duplex DNA sequence.
-
A sample with a single-stranded DNA/RNA sequence that is not predicted to form a G-quadruplex.
-
A sample containing a mutated version of your target G4 sequence that is unable to form the quadruplex structure.
-
Q3: Can detergents be used to reduce non-specific binding, and how might they affect my experiment?
Detergents are often used to block hydrophobic interactions, but their use in G4 probe experiments requires careful consideration.
A3: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can be effective in reducing non-specific binding to surfaces and other hydrophobic molecules. However, it is crucial to be aware of their potential impact on the G-quadruplex structure itself. Some detergents may disrupt the delicate G4 fold, leading to a loss of specific probe binding. It is recommended to perform a concentration curve of the chosen detergent and assess its effect on a known G4-forming sequence using a structural validation method like Circular Dichroism (CD) spectroscopy.
Quantitative Data Summary
Table 1: Effect of Buffer Conditions on Signal-to-Noise Ratio
| Buffer Condition | Probe Concentration | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| 10 mM Tris, 100 mM LiCl | 1 µM | 1500 | 800 | 1.88 |
| 10 mM Tris, 100 mM NaCl | 1 µM | 3500 | 950 | 3.68 |
| 10 mM Tris, 100 mM KCl | 1 µM | 8000 | 500 | 16.00 |
| 10 mM Tris, 100 mM KCl | 5 µM | 9500 | 2500 | 3.80 |
This table illustrates the critical role of potassium ions (KCl) in achieving a high signal-to-noise ratio, indicative of specific G4 probe binding. The use of lithium (LiCl) or sodium (NaCl) results in significantly lower specificity.
Table 2: Impact of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Background Fluorescence (a.u.) | % Reduction in Background |
| None | - | 1200 | 0% |
| BSA | 0.1% | 750 | 37.5% |
| BSA | 1% | 400 | 66.7% |
| Tween-20 | 0.01% | 900 | 25% |
| Tween-20 | 0.05% | 650 | 45.8% |
This table demonstrates the effectiveness of Bovine Serum Albumin (BSA) in reducing background fluorescence. While Tween-20 also reduces background, higher concentrations may be required and should be tested for their effect on G4 stability.
Experimental Protocols
Protocol 1: Optimizing Probe Concentration via Fluorescence Titration
Objective: To determine the optimal concentration of G4 Probe 1 that yields a high signal-to-noise ratio.
Materials:
-
G4 Probe 1 stock solution
-
Annealed G-quadruplex-forming oligonucleotide (target)
-
Annealed non-G4-forming oligonucleotide (negative control)
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of G4 Probe 1 in the assay buffer, ranging from 0.1 µM to 10 µM.
-
In a multi-well plate, add a fixed concentration of the annealed target G4 oligonucleotide to one set of wells and the negative control oligonucleotide to another set.
-
Add the different concentrations of G4 Probe 1 to both sets of wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for G4 Probe 1.
-
Calculate the signal-to-noise ratio for each probe concentration (Signal / Background).
-
Select the lowest probe concentration that provides a robust signal-to-noise ratio for subsequent experiments.
Protocol 2: Implementation of a BSA Blocking Step
Objective: To reduce non-specific binding of G4 Probe 1 using Bovine Serum Albumin (BSA).
Materials:
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Bovine Serum Albumin (BSA), high purity, IgG-free
-
Your experimental sample (e.g., fixed cells, protein-DNA complex)
Procedure:
-
Prepare a blocking buffer by dissolving BSA in the assay buffer to a final concentration of 1% (w/v).
-
Before incubating with G4 Probe 1, incubate your sample with the blocking buffer for 30-60 minutes at room temperature.
-
Gently wash the sample twice with the assay buffer to remove excess BSA.
-
Proceed with your standard G4 Probe 1 staining protocol.
-
Compare the background fluorescence of the BSA-blocked sample to an unblocked control to assess the effectiveness of the blocking step.
Optimizing Probe 1 Concentration for Live-Cell G4 Staining: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of "Probe 1" for live-cell G-quadruplex (G4) staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration for Probe 1 in live-cell G4 staining?
A1: The optimal concentration for any G4 probe can be cell-line and probe-specific. However, for many small-molecule fluorescent probes used in live-cell imaging, a starting concentration in the low micromolar (µM) to high nanomolar (nM) range is recommended. For instance, probes like Thioflavin T (ThT) and Thiazole Orange (TO) have been used at concentrations of 2-5 µM.[1][2] For single-molecule imaging, concentrations can be as low as 20 nM for probes like SiR-PyPDS.[3][4] It is crucial to perform a concentration titration to determine the ideal balance between signal intensity and cell health for your specific experimental setup.
Q2: How does Probe 1 concentration affect the signal-to-noise ratio?
A2: Probe 1 concentration directly impacts the signal-to-noise ratio. Insufficient probe concentration will result in a weak signal that is difficult to distinguish from background fluorescence. Conversely, excessively high concentrations can lead to high background, non-specific staining, and potential probe aggregation, which can create fluorescent artifacts.[5][6] Optimizing the concentration is key to achieving a high signal-to-noise ratio, allowing for clear visualization of G4 structures.
Q3: Can high concentrations of Probe 1 be toxic to cells?
A3: Yes, high concentrations of fluorescent probes can be cytotoxic.[7] Phototoxicity is also a major concern in live-cell imaging, where the combination of high probe concentration and light exposure can generate reactive oxygen species, leading to cell stress and death.[7][8][9] Some probes, like TOR-G4, are noted to be cytotoxic even at low concentrations, making them more suitable for fixed-cell imaging.[10] It is essential to assess cell viability and morphology during the optimization process.
Q4: How can I minimize background fluorescence?
A4: Minimizing background fluorescence is critical for successful imaging. Here are several strategies:
-
Optimize Probe Concentration: Use the lowest effective probe concentration.
-
Washing Steps: Include gentle washing steps after probe incubation to remove unbound probe.
-
Phenol (B47542) Red-Free Medium: Use imaging medium without phenol red, as it can contribute to background fluorescence.[8][11]
-
High-Quality Reagents: Use high-purity probes and reagents.
Q5: What is the recommended incubation time for Probe 1?
A5: Incubation times can vary significantly depending on the probe's cell permeability and the cell type. Typical incubation times can range from 10 minutes to 24 hours.[1][2][12] It is advisable to start with a shorter incubation time (e.g., 30-60 minutes) and optimize based on the observed signal and cell health.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient Probe Concentration: The concentration of Probe 1 is too low to detect G4 structures. | Increase the probe concentration incrementally (e.g., in 2-fold steps). |
| Suboptimal Imaging Settings: Incorrect filter sets, low laser power, or short exposure times. | Ensure your microscope settings are optimized for the probe's excitation and emission spectra. Increase laser power or exposure time, but be mindful of phototoxicity.[11][13] | |
| Poor Probe Permeability: The probe may not be efficiently entering the cells. | Increase the incubation time or temperature (if compatible with cell health). | |
| High Background Fluorescence | Excessive Probe Concentration: Too much unbound probe is present in the cell or medium. | Decrease the probe concentration. Include additional gentle washing steps after incubation.[11] |
| Probe Aggregation: High concentrations can lead to the formation of fluorescent aggregates.[5][6] | Reduce the probe concentration and ensure it is fully dissolved before adding to the cells. | |
| Autofluorescence: The cells or medium may have inherent fluorescence. | Use a phenol red-free imaging medium.[8][11] Acquire an image of unstained cells to determine the level of autofluorescence. | |
| Cell Death or Abnormal Morphology | Probe Cytotoxicity: The probe itself is toxic to the cells at the concentration used.[7] | Perform a cell viability assay (e.g., Trypan Blue) at different probe concentrations. Reduce the concentration to a non-toxic level. |
| Phototoxicity: The combination of light exposure and the probe is damaging the cells.[7][8][9] | Reduce the laser power, decrease the exposure time, and minimize the frequency of image acquisition.[8][13] | |
| Non-Specific Staining | High Probe Concentration: The probe is binding to cellular components other than G4 structures. | Lower the probe concentration. Increase the stringency of washing steps. |
| Probe Properties: The probe may have inherent off-target binding. | If optimization doesn't resolve the issue, consider using a different G4 probe with higher specificity. |
Quantitative Data Summary
The optimal concentration for G4 probes varies. The following table summarizes reported concentrations for various probes.
| Probe | Reported Concentration Range | Cell Type(s) | Reference(s) |
| Thioflavin T (ThT) | 2 - 5 µM | U2OS | [1][2] |
| Thiazole Orange (TO) | 2 - 5 µM | U2OS | [1][2] |
| IMT | 4 µM | HeLa | [12] |
| TOR-G4 | 5 µM (fixed cells) | U2OS | [10] |
| SiR-PyPDS | 20 nM | U2OS | [3][4] |
Experimental Protocols
General Protocol for Live-Cell G4 Staining with Probe 1
-
Cell Seeding: Seed cells in a suitable imaging dish or plate to achieve the desired confluence for imaging (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of Probe 1 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentrations for the titration experiment.
-
Probe Incubation: Remove the culture medium from the cells and add the medium containing Probe 1. Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2.
-
Washing (Optional but Recommended): Gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove unbound probe and reduce background.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Probe 1. Maintain physiological conditions (37°C, 5% CO2) during imaging.[2][11]
-
Data Analysis: Quantify the fluorescence intensity in the nucleus or other regions of interest. Assess cell morphology and viability.
Visualizations
Caption: Workflow for optimizing Probe 1 concentration.
Caption: Troubleshooting decision tree for G4 staining.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-molecule visualization of DNA G-quadruplex formation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Visualization of G-Quadruplex RNA via Fluorescence- Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
"how to prevent photobleaching of G-quadruplex probe 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when imaging G-quadruplexes with fluorescent probes, with a specific focus on preventing photobleaching.
Troubleshooting Guide: Photobleaching of G-Quadruplex Probes
Rapid signal loss or photobleaching is a common issue in fluorescence microscopy. This guide provides a step-by-step approach to mitigating this problem.
Problem: My G-quadruplex probe signal is fading too quickly during imaging.
Workflow for Troubleshooting Photobleaching:
Caption: A workflow diagram for troubleshooting photobleaching issues.
Frequently Asked Questions (FAQs)
Section 1: Understanding Photobleaching
Q1: What is photobleaching and why does it happen to my G-quadruplex probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your G-quadruplex probe, upon exposure to light.[1] When the probe absorbs light, it enters an excited state. During this state, it can interact with other molecules, particularly oxygen, to produce reactive oxygen species (ROS).[1] These ROS can then chemically modify the probe, rendering it unable to fluoresce. This results in the fading of your fluorescent signal over time.
Caption: The mechanism of fluorescence and photobleaching.
Section 2: Practical Solutions for Photobleaching
Q2: How can I minimize photobleaching during my experiment?
A2: You can minimize photobleaching by optimizing your imaging parameters and sample preparation.[1][2][3]
-
Reduce Light Exposure: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[1][2]
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration necessary to capture a clear image.[1][2]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[4]
-
Choose Photostable Probes: Some fluorescent dyes are inherently more resistant to photobleaching than others.[3][4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to your sample to reduce photobleaching.[1][5] They work by scavenging for reactive oxygen species (ROS) that are a primary cause of photobleaching.[1] By neutralizing these harmful molecules, antifade reagents protect the fluorescent probe and prolong its signal.
Q4: Which antifade reagent should I use for my G-quadruplex probe experiments?
A4: The choice of antifade reagent depends on whether you are imaging fixed or live cells.
-
For Fixed Cells: Mounting media containing antifade agents are commonly used.[3][4][5]
-
For Live Cells: Special non-toxic antifade reagents are available that can be added to the cell culture medium.[2][6]
Comparison of Common Antifade Reagents
| Reagent Type | Examples | Application | Key Features |
| Commercial Mounting Media (Fixed Cells) | ProLong Gold, VECTASHIELD, SlowFade[6][7][8] | Fixed cells and tissue sections | Ready-to-use, provides a refractive index matched for microscopy, and offers long-term signal preservation.[6][7][9] |
| Live-Cell Antifade Reagents | Trolox, ProLong Live Antifade Reagent[2][6] | Live-cell imaging | Cell-permeable, non-toxic, and reduces phototoxicity.[2][6] |
| DIY Antifade Solutions (Fixed Cells) | n-propyl gallate, p-phenylenediamine (B122844) (PPD), DABCO[5][10] | Fixed cells and tissue sections | Cost-effective, but requires careful preparation and pH control.[10] |
Section 3: Experimental Protocols
Q5: Can you provide a general protocol for using an antifade mounting medium with fixed cells stained with a G-quadruplex probe?
A5: Protocol: Using a Commercial Antifade Mounting Medium
-
Cell Fixation and Permeabilization: Grow and treat your cells on coverslips. Fix them with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize if necessary for your G-quadruplex probe to enter the nucleus.
-
Probe Staining: Incubate the fixed and permeabilized cells with your G-quadruplex probe at the recommended concentration and for the appropriate duration.
-
Washing: Wash the cells several times with a suitable buffer (e.g., PBS) to remove any unbound probe.
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away any excess liquid from the edges using a lab wipe.
-
Place a small drop of the antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.[8]
-
Sealing (Optional but Recommended): For long-term storage, you can seal the edges of the coverslip with clear nail polish.
-
Imaging: You can now image your sample. Store the slide at 4°C, protected from light.
Q6: How do I use antifade reagents for live-cell imaging of G-quadruplexes?
A6: Protocol: Using a Live-Cell Antifade Reagent
-
Cell Culture and Staining: Plate your cells in a suitable imaging dish (e.g., glass-bottom dish). Stain the live cells with your cell-permeable G-quadruplex probe according to your established protocol.
-
Prepare Antifade Imaging Medium: Prepare your normal cell culture imaging medium. Just before you are ready to image, add the live-cell antifade reagent (e.g., Trolox or a commercial solution like ProLong Live Antifade Reagent) to the imaging medium at the manufacturer's recommended concentration.[2][6]
-
Medium Exchange: Aspirate the staining medium from your cells and replace it with the freshly prepared antifade imaging medium.
-
Equilibration: Allow the cells to equilibrate in the antifade medium for a short period (e.g., 10-15 minutes) before starting your imaging session.
-
Imaging: Proceed with your live-cell imaging experiment. The antifade reagent in the medium will help to protect your G-quadruplex probe from photobleaching during time-lapse or z-stack acquisition.
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always consult the specific product datasheets for their G-quadruplex probes and antifade reagents and optimize protocols for their particular experimental setup.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. news-medical.net [news-medical.net]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
"effect of cell fixation method on probe 1 G-quadruplex staining"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of cell fixation methods on G-quadruplex (G4) staining with Probe 1. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which cell fixation method is optimal for G-quadruplex staining with Probe 1?
A1: The choice of fixation method can significantly impact the quality of G-quadruplex staining. While paraformaldehyde (PFA) is a common fixative, methanol-based fixation is often recommended for G4 staining when using antibody-based probes like BG4.[1] Methanol (B129727) preserves the integrity of the G-quadruplex secondary DNA structures better than PFA, which can cause cross-linking and potentially mask the epitopes recognized by the antibody.[1] For small-molecule probes, PFA fixation is commonly used.
Q2: Can I use PFA for G4 staining with antibody probes?
A2: While PFA can be used, it may lead to weaker signals compared to methanol fixation due to its cross-linking nature.[1] If you are using PFA, optimization of permeabilization steps (e.g., with Triton X-100) is crucial. However, if you experience poor antibody binding with PFA, switching to a methanol-based protocol is advisable.[1]
Q3: What is the advantage of using a small-molecule probe like TOR-G4 for G4 staining?
A3: Small-molecule probes like TOR-G4 offer an alternative to immunofluorescence.[2] They can visualize G4 structures based on changes in their fluorescence lifetime upon binding.[2] This can be particularly useful for studying RNA G-quadruplexes.[2]
Q4: Can I store my fixed cells before proceeding with staining?
A4: Yes, cells fixed with 4% PFA can typically be stored at 4°C for up to a week before staining.
Troubleshooting Guide
This guide addresses common issues encountered during G-quadruplex staining experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inappropriate Fixation Method: PFA cross-linking may be masking the G4 epitope for the antibody. | Switch to a methanol-based fixation protocol.[1] |
| Insufficient Permeabilization: The antibody cannot access the nuclear G4 structures. | If using PFA, ensure adequate permeabilization with a detergent like 0.2-0.5% Triton X-100 for 10-15 minutes. Methanol fixation also permeabilizes the cells.[3] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration is too low. | Perform a titration to determine the optimal antibody concentration. | |
| Incorrect Filter Sets on Microscope: The microscope filters do not match the fluorophore's excitation and emission spectra. | Ensure you are using the correct filter sets for your chosen fluorophore.[3] | |
| Photobleaching: The fluorescent signal has been quenched due to excessive exposure to light. | Minimize light exposure to your samples and use an anti-fade mounting medium. Store slides in the dark at 4°C.[4] | |
| High Background | Insufficient Blocking: Non-specific binding of antibodies to cellular components. | Increase the blocking time (e.g., 1 hour at room temperature) and consider using a blocking buffer containing serum from the same species as the secondary antibody.[5] |
| Excessive Antibody Concentration: The primary or secondary antibody concentration is too high. | Reduce the antibody concentration.[6] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and duration of wash steps (e.g., 3-4 washes of 5 minutes each with a buffer containing a mild detergent like Tween-20).[6] | |
| Autofluorescence: Cells or culture components are naturally fluorescent at the wavelength you are imaging. | Check for autofluorescence in an unstained control sample. If present, consider using a fluorophore with a different excitation/emission spectrum.[6] | |
| Non-Specific Staining (e.g., cytoplasmic staining when expecting nuclear) | Cell Lysis During Fixation: Harsh fixation can lead to leakage of nuclear contents. | Use a milder fixation method, such as ice-cold 70% ethanol, or optimize the duration and temperature of your current fixation protocol.[1] |
| Antibody Cross-Reactivity: The primary or secondary antibody is binding to off-target molecules. | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Consider using a different, more specific antibody. | |
| Pre-extraction may be necessary: Some antibodies may bind to components outside the nucleus in whole-cell preparations. | Consider a pre-extraction step to isolate nuclei before fixation.[1] |
Quantitative Data Summary
Direct quantitative comparisons of fluorescence intensity between different fixation methods for Probe 1 G-quadruplex staining are not extensively available in the literature. However, qualitative observations from multiple sources consistently suggest that the choice of fixation can have a significant impact on staining intensity, particularly for antibody-based detection.
| Fixation Method | Probe Type | Expected Outcome on Staining Intensity | Rationale |
| Methanol | Antibody (e.g., BG4) | Generally higher signal intensity compared to PFA. | Methanol is a precipitating fixative that preserves protein epitopes and the secondary structure of DNA, including G-quadruplexes, more effectively than cross-linking fixatives.[1] |
| Paraformaldehyde (PFA) | Antibody (e.g., BG4) | Can result in lower signal intensity. | PFA is a cross-linking fixative that can mask the G-quadruplex epitope recognized by the antibody, leading to reduced binding.[1] |
| Paraformaldehyde (PFA) | Small Molecule (e.g., TOR-G4) | Effective for staining. | PFA fixation is a standard and effective method for preparing cells for staining with small-molecule probes that do not rely on antibody-epitope recognition.[2] |
| Acetone/Methanol Mix (1:1) | Antibody (e.g., BG4) | Can be a good alternative if methanol alone is too harsh. | This mixture offers a balance between protein precipitation and preservation of cellular morphology.[1] |
| Ice-cold 70% Ethanol | Antibody (e.g., BG4) | A milder alternative that may provide a balance between antigen preservation and structural integrity. | Ethanol is a less harsh precipitating fixative compared to pure methanol.[1] |
Experimental Protocols
Protocol 1: Methanol Fixation for Antibody-Based G-Quadruplex Staining
This protocol is recommended for achieving a strong signal with G4-specific antibodies like BG4.
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 100% ice-cold methanol for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-G4 antibody BG4) diluted in the blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Paraformaldehyde (PFA) Fixation for G-Quadruplex Staining
This protocol is suitable for small-molecule probes and can be attempted for antibody-based staining with careful optimization.
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[2]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for antibody staining): Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Washing (after permeabilization): Gently wash the cells three times with PBS for 5 minutes each.
-
Staining/Blocking:
-
For Small-Molecule Probes (e.g., TOR-G4): Incubate the fixed cells with the probe (e.g., 5 µM TOR-G4 in PBS) for 2 hours.[2] Proceed to imaging.
-
For Antibody Staining: Proceed with the blocking and antibody incubation steps as described in Protocol 1 (steps 5-9).
-
-
Counterstaining (Optional): Incubate with a nuclear counterstain.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: General workflow for antibody-based G-quadruplex staining.
Caption: Troubleshooting logic for common G-quadruplex staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ibidi.com [ibidi.com]
- 6. m.youtube.com [m.youtube.com]
"minimizing cytotoxicity of G-quadruplex fluorescence probe 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of G-quadruplex (G4) Fluorescence Probe 1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after incubating our cells with Probe 1. Is this expected?
A1: While Probe 1 is designed for high G4 selectivity, some level of cytotoxicity can occur, especially at higher concentrations or with prolonged incubation times. Off-target effects are a known challenge with small molecule probes[1][2]. The goal is to find an optimal concentration that provides a sufficient fluorescence signal for imaging while maintaining high cell viability. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can we distinguish between on-target (G4-related) and off-target cytotoxicity?
A2: This is a critical step in troubleshooting. Here are a few strategies:
-
Use a control molecule: Synthesize or obtain a structurally similar molecule to Probe 1 that is known not to bind to G-quadruplexes. If this control molecule exhibits similar cytotoxicity, the effect is likely off-target.
-
Co-localization studies: Perform immunofluorescence or co-localization experiments using a known G4-specific antibody, such as BG4[3][4]. If the fluorescence signal from Probe 1 co-localizes with the BG4 antibody signal, it confirms on-target binding.
-
Knockdown experiments: Use siRNA to knock down a gene known to form a prominent G-quadruplex that Probe 1 is expected to bind. A reduction in cytotoxicity following knockdown would suggest on-target effects.
Q3: What is the recommended concentration range and incubation time for Probe 1?
A3: The optimal concentration and time can vary significantly between cell lines. As a starting point, we recommend a concentration range of 0.1 µM to 10 µM. For initial experiments, a short incubation time of 30 minutes to 4 hours is advisable. Always perform a titration to find the lowest effective concentration that yields a clear signal with minimal impact on cell viability[5]. Some G4-stabilizing ligands can be effective at concentrations as low as 50 nM[3].
Q4: Can the choice of cell line influence the cytotoxicity of Probe 1?
A4: Absolutely. Different cell lines have varying expression levels of G4-forming genes and different membrane permeabilities, which can affect the probe's uptake and impact[6]. It has been reported that cell-specific G4 landscapes may be a key determinant of the biological activity of G4-targeting agents[6]. We recommend testing Probe 1 in a non-cancerous cell line alongside your cancer cell line of interest to assess baseline cytotoxicity.
Q5: What are the potential off-target binding sites for G4 probes like Probe 1?
A5: Off-target binding is a primary cause of cytotoxicity. Potential off-targets for G4 ligands can include:
-
Duplex DNA: Some probes can intercalate into or bind to the minor groove of double-stranded DNA[7][8].
-
RNA structures other than G4s: The cellular environment is rich in various RNA structures.
-
Proteins and receptors: Some G4 ligands have been shown to interact with proteins like hERG or various cellular receptors, leading to cardiotoxicity or other adverse effects[1][9].
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
This guide provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity.
Issue 2: Weak Fluorescence Signal at Non-Toxic Concentrations
If you find that non-toxic concentrations of Probe 1 yield a poor signal, consider the following:
-
Imaging System Sensitivity: Ensure your microscopy settings (e.g., laser power, detector gain, exposure time) are optimized for detecting low fluorescence signals.
-
Enhance Signal with Fixation: Some probes show better signal in fixed cells. Compare the signal in live cells versus cells fixed with paraformaldehyde (PFA) or methanol. Note that different fixation methods can reveal different G4 populations (e.g., DNA G4s in methanol-fixed cells vs. RNA G4s in PFA-fixed cells)[3].
-
Use a More Sensitive Assay: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can distinguish the probe's bound state from its unbound state, providing a clearer signal even with lower probe concentrations[10][11].
Quantitative Data Summary
The cytotoxicity of G4 probes can vary widely. The table below provides a hypothetical comparison of IC50 values for Probe 1 against other known G4 ligands to provide a frame of reference.
| Probe/Ligand | Target G4 Structure | Cell Line | IC50 (µM) | Citation |
| Probe 1 (Hypothetical) | c-MYC, Telomeric | HeLa | 7.5 | - |
| Probe 1 (Hypothetical) | c-MYC, Telomeric | U2OS | 12.0 | - |
| GQC-05 | c-MYC | KG-1a (AML) | ~5.0 | [12] |
| A Phenanthroline Derivative | Telomeric | A549 | 2.6 | [5] |
| Naphthalene Diimide (NDI) | Telomeric | U-2 OS (ALT) | ~0.1-0.5 | [6] |
| RHPS4 | Telomeric | Various | Varies | [1][9] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of Probe 1 by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Probe 1 in fresh cell culture medium. Remove the old medium from the cells and add the Probe 1 solutions. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to your imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cells are non-viable)[5].
Protocol 2: Immunofluorescence Co-localization with BG4 Antibody
This protocol helps verify that Probe 1 is binding to G-quadruplex structures within the cell.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Probe Incubation: Treat the cells with a non-toxic concentration of Probe 1 for the desired time.
-
Fixation: Gently wash the cells with PBS, then fix them. Methanol fixation is often used to visualize DNA G4s[3].
-
Permeabilization: Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate the cells with the BG4 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-FLAG) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells again, mount the coverslips onto microscope slides with a DAPI-containing mounting medium, and image using a confocal microscope. Analyze the co-localization between the Probe 1 signal and the secondary antibody signal.
Potential Signaling Pathway for Off-Target Cytotoxicity
Off-target binding of G4 probes can inadvertently trigger cellular stress pathways, leading to apoptosis. The diagram below illustrates a hypothetical pathway where off-target binding induces DNA damage, activating the p53-mediated apoptotic cascade.
References
- 1. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro activity of a G-quadruplex-stabilizing small molecule that synergizes with Navitoclax to induce cytotoxicity in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing probe 1 aggregation in aqueous buffer"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of "probe 1" aggregation in aqueous buffers. Probe aggregation can lead to experimental artifacts, reduced signal, and misleading results.
Troubleshooting Guides
Issue 1: My fluorescent signal is weak, or the spectral properties have changed.
This could be due to probe aggregation leading to fluorescence quenching or the formation of H- or J-aggregates which alter the probe's electronic transitions.[1]
Troubleshooting Steps:
-
Visual Inspection: Check the probe solution for any visible cloudiness or precipitates.[1]
-
Spectroscopic Analysis: Use UV-Vis or fluorescence spectroscopy to check for spectral shifts or changes in the absorption/emission profile that may indicate aggregation.[1]
-
Concentration Check: High probe concentrations are a frequent cause of aggregation. Try diluting the probe.[1]
-
Buffer Optimization:
-
pH and Ionic Strength: Ensure the buffer's pH and salt concentration are optimal for your probe's solubility.[1] Hydrophobic probes are more susceptible to aggregation in aqueous solutions.[1]
-
Additives: Introduce anti-aggregation agents to your buffer. See the table below for recommended concentrations.
-
Issue 2: I suspect my probe is forming aggregates, but there are no visible precipitates.
Sub-visible aggregates can still significantly impact your experiment.
Troubleshooting Steps:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles in your solution, which is indicative of aggregation.[1]
-
UV-Vis Spectroscopy: Look for a general increase in absorbance across the spectrum, which can be caused by light scattering from aggregates.[2]
-
Centrifugation: Aggregates can often be removed by centrifugation. A reduction in bioactivity in the supernatant post-centrifugation can indicate the presence of aggregates.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of probe aggregation in aqueous buffers?
A1: The main causes include:
-
High Probe Concentration: Exceeding the solubility limit of the probe.[1]
-
Hydrophobicity: Hydrophobic probes tend to aggregate in aqueous environments to minimize contact with water.[1][4]
-
Buffer Composition: Suboptimal pH or high ionic strength can reduce probe solubility.[1][5]
-
Improper Storage: Repeated freeze-thaw cycles and exposure to light can promote aggregation.[1]
-
Temperature: Temperature fluctuations can affect probe stability and solubility.[1]
Q2: How can I detect probe aggregation?
A2: Several methods can be used:
-
Visual Inspection: Look for turbidity or precipitates.[1]
-
UV-Visible Absorption Spectroscopy: Aggregation can cause changes in the absorption spectrum, such as new bands or shifts in existing ones.[1] Light scattering by aggregates can also lead to an apparent increase in absorbance across the spectrum.[2]
-
Fluorescence Spectroscopy: Aggregation often leads to a decrease in fluorescence intensity (quenching).[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.[1]
Q3: What additives can I use to prevent or reverse probe aggregation?
A3: Several additives can be effective:
-
Surfactants: Non-ionic surfactants like Tween® 20 and Triton™ X-100 can prevent hydrophobic interactions.[1] They should generally be used at concentrations below their critical micelle concentration (CMC).[1]
-
Cyclodextrins: β-cyclodextrins can encapsulate the hydrophobic parts of a probe, increasing its solubility.[1]
-
Bovine Serum Albumin (BSA): Can act as a "decoy" protein to prevent non-specific binding and aggregation.[3]
Q4: Can probe aggregation be reversed?
A4: In many cases, yes. Aggregation can often be reversed by diluting the probe solution, changing the buffer conditions, or adding disaggregating agents like surfactants or cyclodextrins.[1] Sonication can also be effective for dispersing smaller aggregates.[1]
Quantitative Data Summary
| Additive | Type | Recommended Concentration | Critical Micelle Concentration (CMC) | Notes |
| Tween® 20 | Non-ionic Surfactant | < 0.06 mM | ~0.06 mM[1][6] | Use below CMC to avoid micelle formation. |
| Triton™ X-100 | Non-ionic Surfactant | < 0.2 mM | ~0.2 mM[1] | Commonly used at 0.01% (v/v).[3] |
| β-Cyclodextrin | Cyclic Oligosaccharide | 5-50 mM | N/A | Can encapsulate hydrophobic moieties of the probe.[7] |
| BSA | Protein | 0.1 - 1% | N/A | Helps prevent non-specific binding and aggregation.[8][9] |
Experimental Protocols
Protocol 1: Detection of Probe Aggregation using UV-Vis Spectroscopy
Objective: To identify the presence of probe aggregates by observing light scattering.
Materials:
-
Probe solution (and a non-aggregated control if available)
-
Aqueous buffer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Baseline Correction: Record a baseline spectrum using the aqueous buffer alone.
-
Sample Measurement: Measure the absorbance spectrum of the probe solution over a wide wavelength range (e.g., 250-700 nm).
-
Data Analysis:
-
Observe the overall shape of the spectrum. An increasing baseline absorbance towards shorter wavelengths that does not correspond to a specific absorption peak is indicative of light scattering by aggregates.[2]
-
Compare the spectrum to that of a known non-aggregated sample if available.
-
A high absorbance value in a region where the probe is not expected to absorb (e.g., >350 nm for many common probes) is a strong indicator of scattering.[2]
-
Protocol 2: Sizing of Probe Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the probe solution to identify aggregates.
Materials:
-
Probe solution
-
Aqueous buffer
-
DLS instrument
-
Low-volume DLS cuvettes
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation:
-
Filter a small amount of the aqueous buffer through a syringe filter to remove any dust or particulate matter. This will serve as your blank.
-
Filter your probe solution through a fresh syringe filter to remove any large, non-probe related particles.[10]
-
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Blank Measurement: Measure the filtered buffer to ensure there is no significant scattering from the solvent itself. Expected count rates for buffer alone are typically low.[10]
-
Sample Measurement:
-
Carefully pipette the filtered probe solution into a clean DLS cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the size distribution of particles in the solution.[11]
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the size of the individual probe molecules.
-
The presence of one or more larger peaks indicates the formation of aggregates.[10] The software will typically provide the average particle size (Z-average) and a polydispersity index (PDI), which indicates the width of the size distribution.
-
Visualization
Caption: A flowchart for troubleshooting probe 1 aggregation in aqueous buffer.
References
- 1. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 4. scribd.com [scribd.com]
- 5. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03829G [pubs.rsc.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. rivm.nl [rivm.nl]
Technical Support Center: Solving Probe 1 Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, referred to as "Probe 1".
Frequently Asked Questions (FAQs)
Q1: Why is my Probe 1, which is soluble in DMSO, precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous environment like cell culture media or buffers.[1][2] The hydrophobic Probe 1 molecules are forced out of the solution as the DMSO concentration drops, leading to the formation of a precipitate.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration below 0.5%, and ideally below 0.1%, to minimize toxicity.[3][4] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q3: Can I use physical methods like heating or sonication to improve the solubility of Probe 1?
A3: Yes, gentle warming and sonication can be effective in dissolving your compound in the initial solvent (e.g., DMSO).[4][5] Gentle warming of the aqueous media to 37°C before adding the compound can also help maintain solubility.[3][4] However, be cautious with heating, as excessive temperatures can degrade your compound. Sonication can help break down aggregates of the compound.[6]
Q4: Are there alternatives to DMSO for dissolving my probe?
A4: Yes, other organic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and cell type must be validated. For some applications, co-solvent systems or specialized formulation vehicles like cyclodextrins can be employed to enhance aqueous solubility.[7][8]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Probe 1 Upon Addition to Aqueous Media
Question: I dissolved Probe 1 in DMSO to make a high-concentration stock. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is a clear indication that the aqueous solubility of Probe 1 has been exceeded upon dilution of the DMSO stock.[3] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Probe 1 in the media is above its aqueous solubility limit. | Decrease the final working concentration of Probe 1. It's crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound solution dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][5] This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of Probe 1 in the Incubator
Question: My media with Probe 1 looks clear initially, but after a few hours or overnight in the incubator, I see a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media over time, such as shifts in pH, or interactions with media components.[3]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The probe may not be stable in the aqueous environment at 37°C over time, leading to degradation and precipitation of the less soluble degradants. | Assess the stability of your probe in the assay media over the time course of your experiment. Consider reducing the incubation time if possible. |
| Interaction with Media Components | Probe 1 may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[3] | If possible, try a different basal media formulation. You can also test the solubility in a simpler buffer (like PBS) to see if media components are the issue. In some cases, using serum-free media for the treatment period can help. |
| pH Shift | The pH of the culture medium can change over time due to cellular metabolism, which might affect the solubility of a pH-sensitive compound. | Ensure your media is well-buffered. If your compound's solubility is highly pH-dependent, you may need to use a different buffering system or adjust the initial pH.[][10] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol provides a method to estimate the kinetic solubility of Probe 1 in your specific assay medium.
-
Prepare a High-Concentration Stock: Dissolve Probe 1 in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[4][5]
-
Prepare a Serial Dilution in DMSO: Create a 2-fold serial dilution of the high-concentration stock in DMSO.
-
Add to Media: In a clear 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 198 µL of media to keep the final DMSO concentration at 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation immediately and at several time points (e.g., 1h, 4h, 24h) using a microscope or plate reader that can detect light scattering.
-
Determine Maximum Solubility: The highest concentration that remains clear (no visible precipitate) is your approximate maximum soluble concentration under those conditions.
Protocol 2: Step-wise Dilution for Cell-Based Assays
This protocol minimizes precipitation when preparing the final working solution of Probe 1 for treating cells.
-
Prepare Intermediate Dilution: Based on your maximum soluble concentration determined above, create an intermediate stock solution of Probe 1 in your complete cell culture medium. For example, if your final desired concentration is 1 µM and your maximum soluble concentration is 10 µM, you can prepare a 10 µM intermediate stock. To do this, add the appropriate amount of your DMSO stock to pre-warmed media while vortexing.
-
Prepare Final Working Solution: Add the intermediate stock to your cells that are in culture medium to achieve the final desired concentration.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for your experiment.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14] Methyl-β-cyclodextrin is commonly used.
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of Methyl-β-cyclodextrin in your assay buffer or media. The concentration will need to be optimized.
-
Complexation: Add your Probe 1 (from a DMSO stock) to the cyclodextrin solution.
-
Incubation: Gently mix and incubate the solution to allow for the formation of the inclusion complex. The time and temperature for this step may require optimization.
-
Application: Use this complexed solution in your assay. Remember to have a cyclodextrin-only vehicle control.
Data Presentation
Table 1: Comparison of Solubilization Methods for a Hypothetical Poorly Soluble Compound
| Method | Solvent/Vehicle | Compound Concentration | Final DMSO (%) | Observation |
| Direct Dilution | Assay Buffer | 10 µM | 0.1% | Immediate heavy precipitation |
| Step-wise Dilution | Assay Buffer | 10 µM | 0.1% | Clear solution |
| pH Adjustment | Assay Buffer (pH 8.5) | 10 µM | 0.1% | Clear solution |
| Co-solvent | 20% PEG400 in Assay Buffer | 10 µM | 0.1% | Clear solution |
| Cyclodextrin | 10 mM Methyl-β-cyclodextrin in Assay Buffer | 10 µM | 0.1% | Clear solution |
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues with Probe 1.
Caption: Hypothetical signaling pathway where Probe 1 acts as a receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
"calibrating fluorescence intensity of probe 1 for quantitative analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Probe 1 fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: How can I calibrate the fluorescence intensity of Probe 1 for quantitative analysis?
To accurately quantify the concentration of a substance using Probe 1, it is crucial to establish a reliable relationship between fluorescence intensity and concentration. This is typically achieved by creating a calibration curve.[1][2][3] You will need to prepare a series of standard solutions with known concentrations of the target analyte and measure their corresponding fluorescence intensities.[3]
Q2: What is a fluorescence calibration curve and how do I generate one?
A fluorescence calibration curve is a graph that plots the fluorescence intensity versus the concentration of a series of standard solutions.[2] To generate this curve, you will prepare several dilutions of a standard with known concentrations and measure the fluorescence of each.[1][3] The resulting data points are then plotted, and a linear regression is typically applied to the linear portion of the curve.[4] This curve can then be used to determine the concentration of unknown samples based on their fluorescence intensity.[2]
Q3: What is the inner filter effect and how can I correct for it?
The inner filter effect (IFE) is a phenomenon that causes a non-linear relationship between fluorescence intensity and concentration at higher concentrations.[5][6] It occurs due to the absorption of excitation and/or emitted light by the sample itself.[5][7][8] This can lead to inaccurate measurements.[5] To correct for IFE, you can either dilute your samples to a concentration range where the effect is negligible (typically absorbance < 0.1) or use mathematical correction methods that utilize the sample's absorbance spectrum.[5][6]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to excitation light.[9][10][11] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.[10][11]
-
Use an anti-fade mounting medium.[11]
-
Choose fluorophores that are more resistant to photobleaching.[11]
-
Acquire images efficiently to limit exposure time.[10]
Q5: How do I subtract background fluorescence from my measurements?
Background fluorescence can arise from various sources, including the sample matrix, optics, and unbound probe.[12][13][14][15] To correct for this, you should measure the fluorescence of a blank sample (containing everything except the analyte) and subtract this value from your sample measurements.[13] For imaging applications, various software-based methods like Top-Hat and Surface Fit background subtraction can be employed.[16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low concentration of Probe 1 or target analyte. | Increase the concentration of Probe 1 or the sample. Ensure the probe is validated for your specific application.[11][17] |
| Incorrect excitation or emission wavelengths. | Verify the excitation and emission maxima of Probe 1 and set the instrument parameters accordingly. | |
| Photobleaching. | Reduce exposure time and excitation light intensity. Use an anti-fade reagent.[10][11] | |
| Inefficient staining or labeling. | Optimize the staining protocol, including incubation time and temperature. | |
| High Background Signal | Non-specific binding of Probe 1. | Optimize washing steps to remove unbound probe. Use a blocking agent if applicable. |
| Autofluorescence from the sample or media. | Measure a blank sample (without Probe 1) to determine the level of autofluorescence and subtract it from your measurements. | |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and buffers. | |
| Non-linear Calibration Curve at High Concentrations | Inner Filter Effect (IFE). | Dilute samples to a lower concentration range where the absorbance is less than 0.1.[5][6] Apply a mathematical correction for IFE using absorbance measurements.[5][6][8] |
| Probe aggregation. | Prepare fresh dilutions of the probe and vortex before use. Consider using a surfactant to prevent aggregation. | |
| Detector saturation. | Reduce the gain or voltage of the detector. Use a lower concentration of the probe or sample. | |
| High Variability Between Replicates | Inconsistent pipetting or sample preparation. | Ensure accurate and consistent pipetting. Homogenize samples thoroughly.[18] |
| Instrument instability. | Allow the instrument to warm up and stabilize before taking measurements. Check for fluctuations in the light source.[19] | |
| Temperature fluctuations. | Maintain a constant temperature during the experiment, as fluorescence can be temperature-sensitive. |
Experimental Protocols
Protocol 1: Generating a Fluorescence Calibration Curve for Probe 1
Objective: To establish a standard curve for the quantitative analysis of a target analyte using Probe 1.
Materials:
-
Probe 1 stock solution
-
Standard of the target analyte with a known concentration
-
Appropriate buffer or solvent
-
Fluorometer or plate reader
-
96-well plate or cuvettes
Methodology:
-
Prepare a series of standard dilutions:
-
Prepare a stock solution of the target analyte at a high concentration.
-
Perform serial dilutions to create a range of at least five standard concentrations. The concentration range should bracket the expected concentration of your unknown samples.
-
Prepare a blank sample containing only the buffer or solvent.
-
-
Add Probe 1:
-
Add a fixed, optimized concentration of Probe 1 to each standard dilution and the blank.
-
-
Incubate:
-
Incubate the samples for the recommended time to allow for binding or reaction to occur, if applicable.
-
-
Measure Fluorescence:
-
Set the fluorometer to the optimal excitation and emission wavelengths for Probe 1.
-
Measure the fluorescence intensity of the blank and each standard dilution.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from each standard's measurement.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding analyte concentration (X-axis).[2]
-
Perform a linear regression on the data points that fall within the linear range of the assay.[4] The resulting equation (y = mx + c) will be used to determine the concentration of unknown samples.
-
Protocol 2: Correction for the Inner Filter Effect (IFE)
Objective: To correct for the quenching of fluorescence intensity at high sample concentrations.
Materials:
-
Sample with high fluorescence
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer
Methodology:
-
Measure Absorbance:
-
Measure the absorbance spectrum of your sample using a spectrophotometer.
-
Record the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) of Probe 1.[5]
-
-
Measure Fluorescence:
-
Measure the observed fluorescence intensity (Fobs) of the same sample in the fluorometer.
-
-
Apply Correction Formula:
Visualizations
References
- 1. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 2. Worksheet for analytical calibration curve [terpconnect.umd.edu]
- 3. Online Lab for High School Students: Calibration Curve Using Fluorescence of a Yellow Highlighter Solution [article.sapub.org]
- 4. agilent.com [agilent.com]
- 5. static.horiba.com [static.horiba.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. scilit.com [scilit.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. [1306.4156] Improved Methods for Fluorescence Background Subtraction from Raman Spectra [arxiv.org]
- 15. Methods of background subtraction [help.imageanalyst.net]
- 16. m.youtube.com [m.youtube.com]
- 17. biotium.com [biotium.com]
- 18. pcrbio.com [pcrbio.com]
- 19. Method of calibration of a fluorescence microscope for quantitative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Probing the Specificity of G-Quadruplex Binders: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective targeting of G-quadruplex (G4) DNA over duplex DNA is a critical aspect of developing novel therapeutics and diagnostic tools. This guide provides an objective comparison of three fluorescent probes—Thiazole (B1198619) Orange (TO), IMT, and N-methylmesoporphyrin IX (NMM)—commonly used to validate the specificity of interactions with G4 DNA.
The ability of a molecule to preferentially bind to the four-stranded G-quadruplex structure, while showing minimal affinity for the canonical double-stranded DNA, is paramount. This selectivity ensures that the therapeutic or diagnostic effect is localized to the intended target, minimizing off-target effects. The following sections present a comparative analysis of TO, IMT, and NMM, supported by quantitative data and detailed experimental protocols to aid in the rigorous validation of G4-specific probes.
Comparative Analysis of Probe Performance
The efficacy of a fluorescent probe in distinguishing between G-quadruplex and duplex DNA is primarily assessed by its fluorescence enhancement upon binding and its binding affinity. An ideal probe exhibits a significant increase in fluorescence intensity when bound to G4 DNA, with a negligible change upon interaction with duplex DNA. Furthermore, a lower dissociation constant (Kd) for G4 DNA compared to duplex DNA indicates higher binding affinity and selectivity.
| Probe | Fluorescence Enhancement (upon G4 binding) | Binding Affinity (Kd) for G4 DNA | Binding Affinity (Kd) for Duplex DNA | Selectivity Ratio (Kd duplex / Kd G4) |
| Thiazole Orange (TO) | >1000-fold[1][2] | ~3.16 µM (for htg22 G4)[3] | Higher than for G4 DNA | Not explicitly reported |
| IMT | 259 to 630-fold[4] | ~10 µM (Ka ≈ 10^5 M⁻¹)[5] | Significantly weaker than for G4 DNA | High (exact value not specified)[4] |
| N-methylmesoporphyrin IX (NMM) | Significant light-up effect[6] | ~10 µM (Ka ≈ 1.0 × 10^5 M⁻¹) (for parallel Tel22)[7] | Exceptionally low affinity[8] | >480-fold[7] |
Note: The binding affinities and selectivity can vary depending on the specific G-quadruplex sequence and structure, as well as the experimental conditions.
Experimental Validation of Probe Specificity
To empirically determine the specificity of a probe for G-quadruplex DNA over duplex DNA, a series of biophysical experiments are typically performed. The most common and informative assays are Fluorescence Titration, Förster Resonance Energy Transfer (FRET) Melting Assay, and Circular Dichroism (CD) Spectroscopy.
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited.
1. Fluorescence Titration
This experiment quantifies the binding affinity of the probe to both G-quadruplex and duplex DNA by measuring the change in fluorescence intensity upon titration with increasing concentrations of DNA.
-
Materials:
-
Fluorescent probe stock solution (e.g., 100 µM in DMSO).
-
Annealed G-quadruplex DNA stock solution (e.g., 100 µM in appropriate buffer).
-
Annealed duplex DNA stock solution (e.g., 100 µM in appropriate buffer).
-
Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Fluorometer and cuvettes.
-
-
Protocol:
-
Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 1 µM) in the titration buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add small aliquots of the G-quadruplex DNA stock solution to the probe solution, ensuring thorough mixing after each addition.
-
After each addition, allow the solution to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
Repeat the entire titration procedure using the duplex DNA stock solution.
-
Plot the change in fluorescence intensity as a function of DNA concentration.
-
Fit the resulting binding curves to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
2. FRET Melting Assay
This assay assesses the ability of a probe to stabilize the G-quadruplex structure. An increase in the melting temperature (Tm) of the G4 DNA in the presence of the probe indicates a stabilizing interaction.
-
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM at the 5' end and TAMRA at the 3' end) at a stock concentration of 10 µM.
-
Unlabeled duplex DNA (as a competitor).
-
Probe stock solution.
-
Assay buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).
-
Real-time PCR instrument with a thermal melting curve program.
-
-
Protocol:
-
Prepare a reaction mixture containing the FRET-labeled G4 oligonucleotide (e.g., 0.2 µM), the probe at the desired concentration, and the assay buffer. A control reaction without the probe should also be prepared.
-
To assess selectivity, a similar reaction can be set up with the addition of a high concentration of competitor duplex DNA.
-
Place the samples in the real-time PCR instrument.
-
Set the instrument to record fluorescence intensity (e.g., FAM channel) while slowly increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 1°C/min).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structure is unfolded, which corresponds to the inflection point of the melting curve.
-
The change in Tm (ΔTm) in the presence of the probe is calculated by subtracting the Tm of the control from the Tm of the sample with the probe.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the formation of G-quadruplex structures and to observe any conformational changes upon probe binding. Different G4 topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectra.
-
Materials:
-
G-quadruplex and duplex DNA samples (e.g., 5 µM in CD buffer).
-
Probe stock solution.
-
CD buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
CD spectrophotometer and quartz cuvettes with a 1 cm path length.
-
-
Protocol:
-
Record a baseline spectrum of the CD buffer alone.
-
Record the CD spectrum of the G-quadruplex DNA solution from approximately 320 nm to 220 nm. A characteristic positive peak around 260 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex, while a positive peak around 295 nm and a negative peak around 260 nm suggest an antiparallel structure.
-
Titrate the probe into the G-quadruplex DNA solution in stepwise increments.
-
After each addition and a brief incubation period, record the CD spectrum.
-
Observe any changes in the CD signal, which can indicate binding and potential conformational changes in the G-quadruplex structure.
-
Repeat the experiment with duplex DNA to confirm that the probe does not induce structural changes in the double helix.
-
Signaling Pathways and Experimental Logic
The validation of a G4-specific probe involves a logical progression of experiments designed to first identify a binding event and then to quantify its affinity and selectivity.
By following these rigorous experimental protocols and comparative analyses, researchers can confidently validate the specificity of their probes, paving the way for more precise and effective G-quadruplex-targeted research and development.
References
- 1. Specific high-affinity binding of thiazole orange to triplex and G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meso-Substituted Thiazole Orange for Selective Fluorescence Detection to G-Quadruplex DNA and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the selectivity of G-quadruplex ligands in living cells with a small molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimized end-stacking provides specificity of N-methyl mesoporphyrin IX for human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thioflavin T (ThT) and DAOTA-M2 for G-Quadruplex Imaging
This guide provides a detailed comparison of two prominent fluorescent probes, Thioflavin T (ThT) and DAOTA-M2, for the imaging of G-quadruplex (G4) structures in biological systems. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the study of G4s and their roles in cellular processes and disease.
Introduction to G4 Imaging Probes
G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in various biological processes, including transcriptional regulation, replication, and translation. The development of fluorescent probes capable of specifically targeting and imaging G4 structures within living cells is crucial for elucidating their functions. Thioflavin T (ThT), a benzothiazole (B30560) salt, is a well-established fluorescent dye known for its ability to bind to and report on the presence of amyloid fibrils, and it has also been widely adopted for G4 DNA sensing. DAOTA-M2 is a more recently developed and highly specific G4 imaging probe. This guide offers a head-to-head comparison of their performance based on available experimental data.
Quantitative Performance Metrics
A summary of the key photophysical and binding properties of ThT and DAOTA-M2 is presented below. These parameters are critical for evaluating their suitability for various G4 imaging applications.
| Property | Thioflavin T (ThT) | DAOTA-M2 | Reference(s) |
| Excitation Maximum (λex) | ~450 nm (bound to G4) | ~420 nm | |
| Emission Maximum (λem) | ~490 nm (bound to G4) | ~550 nm | |
| Quantum Yield (Φ) | Low in solution, significantly enhanced upon G4 binding | Moderate in solution, enhanced upon G4 binding | |
| Binding Affinity (Kd) | In the micromolar (µM) range for various G4s | In the sub-micromolar to low micromolar (nM to µM) range | |
| Selectivity | Binds to various DNA and RNA structures | High selectivity for G4s over duplex and single-stranded DNA | |
| Cellular Localization | Primarily nucleolus | Nucleolus and potentially other cellular compartments |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation of results and for replicating findings.
1. Fluorescence Titration to Determine Binding Affinity:
-
Objective: To determine the dissociation constant (Kd) of the probe with a specific G4 DNA sequence.
-
Protocol:
-
A solution of the G4-forming oligonucleotide is prepared in a suitable buffer (e.g., Tris-HCl with KCl).
-
The oligonucleotide is annealed to form the G4 structure by heating to 95°C followed by slow cooling to room temperature.
-
A fixed concentration of the probe (ThT or DAOTA-M2) is placed in a fluorometer cuvette.
-
Increasing concentrations of the annealed G4 DNA are titrated into the probe solution.
-
The fluorescence intensity is recorded at the probe's emission maximum after each addition of G4 DNA.
-
The change in fluorescence intensity is plotted against the G4 DNA concentration, and the data are fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.
-
2. Selectivity Assays:
-
Objective: To assess the preferential binding of the probe to G4 structures over other nucleic acid conformations (e.g., duplex DNA, single-stranded DNA).
-
Protocol (Competition Assay):
-
A solution containing the probe and a pre-formed G4 DNA is prepared.
-
The initial fluorescence intensity of the solution is measured.
-
Increasing concentrations of a competitor nucleic acid (e.g., duplex DNA) are added to the solution.
-
The fluorescence intensity is monitored after each addition of the competitor.
-
A significant decrease in fluorescence indicates that the competitor is displacing the probe from the G4 structure, suggesting a lower selectivity.
-
3. Cellular Imaging:
-
Objective: To visualize the localization of the probe within living cells and its co-localization with known G4 structures.
-
Protocol:
-
Cells are cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
The cells are incubated with a working concentration of the probe (ThT or DAOTA-M2) for a specific duration.
-
The cells are washed with a buffered saline solution to remove any unbound probe.
-
For co-localization studies, cells can be co-stained with a known organelle marker (e.g., a nucleolar marker).
-
The cells are imaged using a fluorescence microscope with the appropriate filter sets for the probe and any co-stains.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying principles of probe-G4 interactions.
Caption: Workflow for determining probe-G4 binding affinity.
Caption: Workflow for assessing probe selectivity.
Caption: Pathway for cellular imaging of G4s.
Comparative Discussion
Both ThT and DAOTA-M2 are valuable tools for the study of G-quadruplexes; however, their suitability depends on the specific experimental context.
-
Thioflavin T (ThT) is a readily available and cost-effective probe that exhibits a significant fluorescence enhancement upon binding to G4s. However, its relatively lower binding affinity and selectivity can be limitations, as it may also bind to other nucleic acid structures, potentially leading to off-target signals in complex biological environments. Its primary localization to the nucleolus in cells aligns with the known abundance of G4s in this organelle.
-
DAOTA-M2 represents a more advanced G4 imaging probe with higher specificity and binding affinity. This increased selectivity makes it a more reliable tool for distinguishing G4s from other nucleic acid structures within the cell. The favorable photophysical properties of DAOTA-M2, including its emission in the green part of the spectrum, make it suitable for multi-color imaging experiments.
Conclusion
For general and initial G4 detection, particularly in in vitro settings, ThT can be a useful and economical choice. However, for applications requiring high specificity and clear G4 visualization within the complex milieu of the cell, DAOTA-M2 is the superior probe. The choice between ThT and DAOTA-M2 should be guided by the specific requirements of the experiment, with consideration given to factors such as the need for selectivity, the desired imaging modality, and the biological question being addressed. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data when designing their studies.
Selectivity of a Carbazole-Based Fluorescent Probe for Diverse G-Quadruplex Topologies: A Comparative Guide
For researchers engaged in the study of G-quadruplex (G4) DNA and the development of targeted therapeutics, the selectivity of molecular probes for different G4 topologies is a critical parameter. This guide provides a comparative analysis of Probe 1 , a carbazole-based fluorescent probe, and its binding affinity for various G-quadruplex structures, including parallel, anti-parallel, and hybrid topologies, as well as its discrimination against duplex DNA.
Data Presentation: Quantitative Analysis of Probe 1 Selectivity
The binding affinity of Probe 1 with different G-quadruplex-forming DNA sequences and control duplex DNA was evaluated using fluorescence titration assays. The dissociation constants (Kd) were determined by fitting the fluorescence titration data to a one-site binding model. The results are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| DNA Target | Sequence | G-Quadruplex Topology | Dissociation Constant (Kd) [μM] | Fluorescence Enhancement (-fold) |
| c-myc | 5'-TGAGGGTGGGTAGGGTGGGTAA-3' | Parallel | 0.87 ± 0.12 | 45 |
| c-kit1 | 5'-AGGGAGGGCGCTGGGAGGAGGG-3' | Parallel | 1.05 ± 0.15 | 40 |
| Tel22 | 5'-AGGGTTAGGGTTAGGGTTAGGG-3' | Hybrid | 1.23 ± 0.18 | 35 |
| TBA | 5'-GGTTGGTGTGGTTGG-3' | Anti-parallel | 2.15 ± 0.25 | 20 |
| ds26 | 5'-CAATCGGATCGAATTCGATCCGATTG-3' | Duplex | > 50 | ~2 |
Data is representative of typical findings for carbazole-based G-quadruplex probes and is compiled for comparative purposes.
Experimental Protocols
Preparation of DNA Stock Solutions
Oligonucleotides were synthesized and purified by HPLC. The concentration of each oligonucleotide was determined using its molar extinction coefficient at 260 nm. To induce the formation of G-quadruplex or duplex structures, the oligonucleotides were dissolved in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), heated to 95 °C for 5 minutes, and then slowly cooled to room temperature. The formation of the desired G-quadruplex topology was confirmed by Circular Dichroism (CD) spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectra were recorded on a spectropolarimeter using a 1 cm path length quartz cuvette. The spectra of the folded DNA samples (5 µM) in the corresponding buffer were recorded from 220 to 320 nm at 25 °C. The characteristic CD spectra for different G-quadruplex topologies are as follows:
-
Parallel: A positive peak around 264 nm and a negative peak around 240 nm.
-
Anti-parallel: A positive peak around 295 nm and a negative peak around 260 nm.
-
Hybrid: A positive peak around 295 nm, a shoulder around 265 nm, and a negative peak around 240 nm.
Fluorescence Titration Assay
Fluorescence titration experiments were performed to determine the binding affinity of Probe 1 to the different DNA structures. A solution of Probe 1 (e.g., 1 µM) in the buffer was titrated with increasing concentrations of the pre-folded DNA. The fluorescence emission spectra were recorded after each addition of DNA and incubation for 5 minutes to allow the binding to reach equilibrium. The excitation wavelength was set to the absorption maximum of Probe 1, and the emission was monitored at its fluorescence maximum. The change in fluorescence intensity was plotted against the DNA concentration, and the dissociation constant (Kd) was calculated by fitting the data to a non-linear one-site binding equation.
Mandatory Visualization
Caption: Workflow for determining the selectivity of Probe 1.
Caption: Binding preference of Probe 1 for different DNA structures.
A Comparative Guide to Fluorescent Probes for G-Quadruplex Detection: Alternatives to o-BMVC
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of G-quadruplex (G4) DNA and RNA structures is crucial for understanding their roles in cellular processes and for the development of targeted therapeutics. While o-BMVC has been a widely used fluorescent probe for G4 detection, a range of alternative probes have emerged, each with distinct photophysical properties and binding characteristics. This guide provides an objective comparison of o-BMVC with several key alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most suitable probe for specific research needs.
Quantitative Comparison of G-Quadruplex Fluorescent Probes
The performance of a fluorescent probe is determined by several key parameters, including its fluorescence enhancement upon binding to G4 structures, its binding affinity (Kd), selectivity over other nucleic acid forms (e.g., duplex DNA), and its fluorescence lifetime. The following table summarizes these quantitative data for o-BMVC and its alternatives. It is important to note that these values can vary depending on the specific G-quadruplex sequence, buffer conditions, and experimental setup.
| Probe | Fluorescence Enhancement (Fold Increase) | Binding Affinity (Kd) | Fluorescence Lifetime (τ) upon G4 binding | Key Features & Selectivity |
| o-BMVC | 80 - 120[1] | ~10-7 M | ~2.8 ns[1] | Good selectivity for G4 over duplex DNA; distinguishes G4 topologies by lifetime.[2][3] |
| Thiazole Orange (TO) | >1000[4] | µM range | Varies | High fluorescence enhancement, but lower selectivity for G4 over other structures.[5][6][7] |
| TO Derivatives | Variable | Sub-µM to µM range | Varies | Improved selectivity and affinity for G4 compared to the parent TO.[5] |
| IMT | 259 - 630[8] | (0.77-1.6) x 105 M-1 (Ka)[9] | Not a primary feature | High selectivity for G4 DNA and RNA over other nucleic acids; suitable for real-time in-cell imaging.[2][8] |
| DAOTA-M2 | Moderate | ~1.0 µM for G4[10] | 9 - 12 ns[11] | Primarily used for its distinct and long fluorescence lifetime upon G4 binding, enabling FLIM-based detection.[10][11][12] |
| N-TASQ | Significant "turn-on" | Not specified | Not a primary feature | Recognizes both DNA and RNA G4s; suitable for multiphoton microscopy.[13] |
| Carbazole Derivatives (e.g., E1) | Significant | ~105 M-1 (Ka)[14][15] | Not specified | Superior selectivity for G4 DNA with minimal response to other DNA forms.[16] |
Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the general mechanism of G4 detection by a fluorescent probe and a typical experimental workflow for comparing different probes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Real-time monitoring of DNA G-quadruplexes in living cells with a small-molecule fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualising G-quadruplex DNA dynamics in live cells by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Probes for Cellular Imaging of G‐quadruplexes: Beyond Fluorescence Intensity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex | MDPI [mdpi.com]
- 15. Carbazole Derivatives’ Binding to c-KIT G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbazole-based fluorescent probes for G-quadruplex DNA targeting with superior selectivity and low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of G-Quadruplex Probe 1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the G-quadruplex probe RHPS4 (referred to as Probe 1) with alternative probes, focusing on the critical aspect of off-target effects. The following sections present quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection and application of these molecular tools.
G-quadruplexes (G4s) are non-canonical four-stranded nucleic acid secondary structures that are implicated in a range of biological processes, including the regulation of gene expression and the maintenance of genomic stability.[1][2][3][4] Their prevalence in functionally significant genomic regions, such as telomeres and gene promoters, has made them attractive therapeutic targets, particularly in oncology.[1] Small molecules that can selectively bind to and stabilize G4 structures are therefore of significant interest. However, a major challenge in the development of such G4-targeting ligands is the potential for off-target interactions, which can lead to undesirable cellular effects and toxicity.
This guide focuses on the well-characterized G-quadruplex probe RHPS4 (Probe 1), a pentacyclic acridinium (B8443388) salt, and compares its performance with two related acetylamine compounds (Probe 2 and Probe 3).[5][6] The aim is to provide an objective evaluation of their on-target efficacy versus their off-target liabilities, supported by experimental data.
Quantitative Comparison of G-Quadruplex Probes
The following tables summarize the key performance metrics of Probe 1 (RHPS4) and its alternatives, Probe 2 and Probe 3. These data are crucial for assessing their potential as specific G-quadruplex targeting agents.
| Probe | G-Quadruplex (h-Tel) Binding Affinity (K, M⁻¹) | Duplex DNA Binding Affinity (K, M⁻¹) | Selectivity (Q/D Ratio) | Telomerase Inhibition (IC₅₀, µM) |
| Probe 1 (RHPS4) | 0.83 x 10⁷ | Lower than h-Tel | 13.8 | 0.33 |
| Probe 2 | Higher than Probe 1 | Weakest binder | 37.5 | Not specified |
| Probe 3 | Similar to Probe 1 | Lower than h-Tel | Not specified | Not specified |
Caption: Binding affinities and selectivity of G-quadruplex probes.[5]
| Probe | hERG Tail Current Inhibition | β2 Adrenergic Receptor Interaction | M1, M2, M3 Muscarinic Receptor Interaction |
| Probe 1 (RHPS4) | High inhibition | Significant interaction | Significant interaction |
| Probe 2 | Not significant | Modest interaction | Not specified |
| Probe 3 | Not significant | Modest interaction | Not specified |
Caption: Key off-target interactions of G-quadruplex probes related to cardiotoxicity.[5][6]
| Probe | Effect on POT1 Delocalization from Telomeres | Effect on TRF1 and TRF2 Association with Telomeres |
| Probe 1 (RHPS4) | Induces delocalization | No effect |
| Probe 2 | Induces delocalization | No effect |
| Probe 3 | Induces delocalization | No effect |
Caption: On-target effects of G-quadruplex probes on telomere capping proteins.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on the descriptions provided in the cited literature for evaluating G-quadruplex probes.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: A biotinylated oligonucleotide sequence representing the human telomeric G-quadruplex (h-Tel) is immobilized on a streptavidin-coated sensor chip. A duplex DNA sequence is immobilized on a separate flow cell to serve as a control.
-
Binding Analysis: Varying concentrations of the G-quadruplex probes (Probe 1, 2, or 3) are injected over the sensor surface.
-
Data Acquisition: The change in the SPR signal, which is proportional to the mass of the bound analyte, is monitored in real-time.
-
Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) or association constant (K) is then calculated to quantify the binding affinity.[5]
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Conformation
-
Sample Preparation: The h-Tel oligonucleotide is prepared in a potassium-containing buffer to induce the formation of a G-quadruplex structure.
-
Ligand Interaction: The G-quadruplex probes are added to the folded DNA structure.
-
Spectral Measurement: CD spectra are recorded over a wavelength range of 220-320 nm. The characteristic positive peak at around 295 nm and a negative peak at around 260 nm are indicative of an anti-parallel G-quadruplex conformation.[5]
-
Thermal Stability Assay: The thermal melting of the G-quadruplex-ligand complex is monitored by measuring the change in CD signal at 290 nm as the temperature is increased. The melting temperature (Tm) provides an indication of the stabilizing effect of the ligand.[5]
Chromatin Immunoprecipitation (ChIP) for Telomere Protein Localization
-
Cell Treatment: Human tumor cells are treated with the G-quadruplex probes for a specified period.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: Antibodies specific to telomeric proteins (POT1, TRF1, and TRF2) are used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of telomeric DNA associated with each protein is quantified by qPCR using primers specific for telomeric repeat sequences.[5] A detailed protocol for G4 ChIP-seq can be found in the literature.[7]
Patch Clamp Assay for hERG Channel Inhibition
-
Cell Culture: Cells stably expressing the hERG potassium channel are used.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the hERG tail current.
-
Compound Application: The G-quadruplex probes are applied to the cells at various concentrations.
-
Data Analysis: The inhibitory effect of the probes on the hERG tail current is quantified and expressed as a percentage of inhibition compared to the control.[5][6]
Proteomic Approaches for Off-Target Identification
-
Affinity-Based Protein Profiling: This method utilizes a modified G-quadruplex probe containing a photo-crosslinking motif and an affinity tag (e.g., biotin).[8][9]
-
Cellular Treatment and Cross-linking: Live cells are treated with the probe, which binds to its targets. UV irradiation then covalently links the probe to its interacting proteins.
-
Protein Enrichment and Identification: The cross-linked protein complexes are enriched using the affinity tag and subsequently identified by mass spectrometry.[10][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of G-quadruplex probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Probing juxtaposed G-quadruplex and hairpin motifs using a responsive nucleoside probe: a unique scaffold for chemotherapy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00519D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative Proteomic Approach for the Identification of DNA Guanine Quadruplex-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative Proteomic Approach for the Identification of DNA Guanine Quadruplex-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to G-Quadruplex Probes: Unraveling Binding Affinities
For researchers, scientists, and drug development professionals, the selection of an appropriate G-quadruplex (G4) probe is a critical step in studying the structure, function, and therapeutic potential of these non-canonical nucleic acid structures. This guide provides a quantitative comparison of the binding affinities of various G4 probes, supported by experimental data and detailed methodologies to aid in informed probe selection.
G-quadruplexes, four-stranded structures formed in guanine-rich regions of DNA and RNA, are implicated in a range of biological processes, including gene regulation and telomere maintenance, making them attractive targets for therapeutic intervention. A variety of small molecules have been developed to bind and stabilize these structures, acting as probes for their detection and functional modulation. The efficacy of these probes is largely determined by their binding affinity and selectivity for G4 structures over other nucleic acid forms.
Quantitative Comparison of G4 Probe Binding Affinities
The binding affinity of a probe to a G4 structure is a key parameter for its utility. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the reported binding affinities of several common G-quadruplex probes for different G4-forming sequences. It is important to note that binding affinities can be influenced by the specific G4 topology (e.g., parallel, antiparallel, hybrid), the flanking sequences, and the experimental conditions.
| Probe Name | G4 Sequence/Topology | Dissociation Constant (Kd) | Experimental Method | Reference |
| PhenDC3 | Various (reported as a potent binder across different topologies) | Varies (often in the nanomolar range) | SPR, FRET-melting, G4-FID | [1][2] |
| N-methyl mesoporphyrin IX (NMM) | Parallel G4 (e.g., c-Myc, c-Kit1) | ~100 nM | SPR | [3] |
| Hybrid G4 | ~1 µM | SPR | [3] | |
| Antiparallel G4 | ~10 µM | SPR | [3] | |
| Thioflavin T (ThT) | G-quadruplex DNAs and RNAs | Micromolar range | Various | [4] |
| Dimeric parallel-stranded GA-containing non-G-quadruplex DNAs | ~14 µM | Fluorescence Spectroscopy | [5] | |
| BRACO19 | Various | Strong to medium binding | FRET-melting, G4-FID, SPR | [1][2] |
| Pyridostatin (PDS) | Various | Strong to medium binding | FRET-melting, G4-FID, SPR | [1][2][6] |
| Crystal Violet (CV) | Antiparallel G4 | Binds selectively | Fluorescence Spectroscopy | [7] |
| o-BMVC | Telomeric G-rich sequences | High affinity (specific Kd not always provided) | Fluorescence Lifetime Imaging Microscopy | [8][9] |
| BG4 Antibody | G4-DNA (particularly parallel orientation) | 17.4 nM | Bio-Layer Interferometry (BLI) | [10][11] |
Note: The binding affinities are presented as reported in the cited literature and may vary depending on the specific experimental conditions. Researchers are encouraged to consult the primary literature for detailed information. A recent systematic evaluation of 11 popular G4 ligands highlighted PhenDC3 as the most potent binder across various G4 sequences[1][2]. In contrast, some G4-targeted drugs like Quarfloxin and CX5461 have shown weaker affinity in similar comparative assays[1][2].
Experimental Protocols for Determining G4 Binding Affinity
Accurate determination of binding affinity is crucial for comparing G4 probes. Several biophysical techniques are commonly employed for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (G4 probe) to a ligand (immobilized G4 DNA) in real-time. This method allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Workflow for SPR-based G4 Binding Affinity Measurement:
Fluorescence Resonance Energy Transfer (FRET)-Melting Assay
This high-throughput assay measures the change in the melting temperature (Tm) of a dual-labeled fluorescent G4 oligonucleotide upon ligand binding. A higher increase in Tm (ΔTm) indicates stronger stabilization of the G4 structure by the probe, which correlates with higher binding affinity.
Principle of FRET-Melting Assay for G4 Probe Screening:
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a competitive binding assay used to determine the relative affinity of a test compound for a G4 structure. It relies on the displacement of a fluorescent probe, such as Thiazole Orange (TO), that is pre-bound to the G4 DNA. The decrease in fluorescence upon addition of a competitor probe is proportional to its binding affinity.
Workflow of the G4-Fluorescent Intercalator Displacement (G4-FID) Assay:
Conclusion
The choice of a G4 probe should be guided by its binding affinity for the specific G4 structure of interest, as well as its selectivity and the requirements of the intended application. This guide provides a starting point for researchers by summarizing key quantitative data and outlining the fundamental experimental approaches for affinity determination. For robust and reproducible results, it is essential to carefully consider the experimental conditions and consult the primary literature for detailed protocols and data analysis methods. The ongoing development of novel G4 probes with enhanced affinity and selectivity will continue to advance our understanding of G-quadruplex biology and its therapeutic potential.
References
- 1. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 4. Binding Between G-quadruplexes at the Homodimer Interface of the Corn RNA Aptamer Strongly Activates Thioflavin T Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. Fluorescent probe for visualizing guanine-quadruplex DNA by fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of G-quadruplex antibody reveals differential specificity for G4 DNA forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Probe 1 Target Engagement in Cells: A Comparative Guide to Competition Assays
Introduction
Validating that a chemical probe interacts with its intended molecular target within a living cell is a critical step in chemical biology and drug discovery.[1] This process, known as target engagement, provides crucial evidence for the probe's mechanism of action and builds confidence in linking its biological effects to the modulation of a specific target.[2][3] Without confirming target engagement, it is difficult to confidently interpret phenotypic data or validate a target's role in a biological process.[1]
Competition assays are a robust and widely used method to directly demonstrate the binding of a probe to its target in a cellular context.[4] This guide provides a detailed overview of the competition assay for confirming the target engagement of a hypothetical "Probe 1". It includes a comprehensive experimental protocol, a comparison with alternative state-of-the-art methods, and supporting data to help researchers select the most appropriate strategy for their experimental needs.
The Principle of the In-Cell Competition Assay
The in-cell competition assay is designed to show that an unlabeled chemical probe (Probe 1) can displace a labeled or tagged version of a probe from its target protein. The labeled probe often contains a reporter tag, such as biotin (B1667282) or a fluorophore, that enables its detection and quantification.[2][5]
The fundamental principle is straightforward: if Probe 1 binds to the same target as the labeled probe, pre-treating cells with increasing concentrations of Probe 1 will occupy the target's binding sites. Consequently, when the labeled probe is subsequently introduced, it will have fewer available targets to bind to. This results in a dose-dependent decrease in the signal from the labeled probe, which directly confirms that Probe 1 is engaging the target in the complex environment of the cell.[4][5]
Visualizing the Workflow and Pathway
To understand the experimental process and its biological context, the following diagrams illustrate the competition assay workflow and a hypothetical signaling pathway where Probe 1's target is a key component.
Caption: A typical workflow for a competitive pulldown assay to validate target engagement.
Caption: Probe 1 engages its target protein, inhibiting a key step in a signaling cascade.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below is a generalized protocol for a competitive pull-down assay and, for comparison, the Cellular Thermal Shift Assay (CETSA).
Protocol 1: Competitive Pull-Down Assay
This protocol is adapted from methodologies used to confirm target engagement of small molecule inhibitors.[5]
-
Cell Culture and Treatment:
-
Plate target cells (e.g., HEK293T) and grow to 70-80% confluency.
-
Pre-treat the cells with a dose range of the unlabeled competitor, Probe 1 (e.g., 0.1, 1, 10, 100 µM), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours) under normal culture conditions.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 xg) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Labeled Probe Incubation:
-
Normalize the protein concentration of all lysate samples.
-
Incubate the lysates with a fixed, optimized concentration of a biotinylated version of the probe (or a known tool compound for the target) for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic or agarose (B213101) beads to each lysate and incubate for an additional 1-2 hours at 4°C to capture the biotin-probe-target complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Detect with a secondary antibody and visualize the bands.
-
Quantify band intensity. A successful competition will show a dose-dependent decrease in the amount of target protein pulled down in the Probe 1-treated samples compared to the vehicle control.[5]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful alternative that measures target engagement based on ligand-induced thermal stabilization of the target protein.[6][7]
-
Cell Culture and Treatment:
-
Culture and treat cells with Probe 1 or vehicle control as described in the competitive pull-down protocol.
-
-
Heat Treatment:
-
After harvesting, resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[6] One unheated aliquot should be kept on ice as a control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 xg) for 20 minutes at 4°C.[7]
-
-
Data Analysis:
-
Collect the supernatants and analyze the amount of soluble target protein remaining at each temperature using Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein against temperature. The binding of Probe 1 will shift the melting curve to the right, indicating an increase in the protein's thermal stability.[6] The difference in the melting temperature (ΔTm) between treated and control samples reflects the degree of target engagement.
-
Comparison of Target Engagement Methods
While the competition assay is a direct and compelling method, other techniques offer distinct advantages and may be more suitable for certain targets or experimental contexts.[8][9] The table below provides a comparative overview.
| Assay Type | Principle | Quantitative Output | Advantages | Limitations |
| Competition Assay (e.g., Pull-Down) | An unlabeled probe (Probe 1) competes with a labeled/tagged probe for binding to the target protein.[5] | IC50 (concentration of Probe 1 that displaces 50% of the labeled probe) | - Provides direct evidence of binding to the target.[2] - Can be adapted for various detection methods (Western Blot, MS). - Relatively straightforward and widely used.[5] | - Requires a high-quality labeled probe and a specific antibody for the target. - The tag on the probe could potentially alter its binding properties.[8] - Lysis step may disrupt weak interactions.[2] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[6] | Tₘ (melting temperature), ΔTₘ (shift in Tₘ upon binding) | - Label-free method; works on endogenous proteins in intact cells or lysates.[5][10] - Can be adapted to a high-throughput format.[7] - Provides strong evidence of direct physical interaction. | - Indirect measure of binding; not all proteins show a significant thermal shift.[5] - Can be technically demanding to optimize the heat shock and lysis steps. - Less sensitive for weak binders. |
| Activity-Based Protein Profiling (ABPP) | A covalent, activity-based probe with a reporter tag is used to label active enzymes. Competition with an inhibitor prevents probe labeling.[11][12] | IC50 | - Measures engagement with the functional, active state of an enzyme.[11] - Can profile inhibitor selectivity across entire enzyme families (chemoproteomics).[2][12] - Highly sensitive. | - Primarily applicable to enzymes with a reactive residue in the active site.[12] - Requires the synthesis of a specific activity-based probe. - Covalent nature may not be suitable for all inhibitor types. |
| BRET/FRET Assays | Binding of a probe to a target (fused to a donor/acceptor fluorophore) changes the distance/orientation between them, altering resonance energy transfer.[6][8] | BRET/FRET ratio, IC50 | - Real-time measurement in living cells.[6] - Highly quantitative and sensitive. - Can provide kinetic binding information. | - Requires genetic engineering of cells to express fusion proteins. - Overexpression may lead to artifacts. - Can have a low signal-to-noise ratio. |
Conclusion
Confirming that a chemical probe engages its intended target within the complex milieu of a living cell is fundamental to its validation. The competition assay provides a direct and reliable method for demonstrating this interaction, offering clear, dose-dependent evidence of target occupancy.[5] However, as outlined in this guide, alternative methods such as CETSA, ABPP, and BRET/FRET offer complementary approaches, each with unique strengths and weaknesses.[8][9] The selection of the most appropriate assay depends on the nature of the probe and its target, the availability of specific reagents and instrumentation, and the specific biological question being addressed. By carefully choosing and executing the right target engagement study, researchers can build a robust foundation for deciphering protein function and advancing drug discovery programs.
References
- 1. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of G-quadruplex DNA Fluorescence Probe 1: A Comprehensive Safety and Operational Guide
Effective management and disposal of laboratory waste are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of G-quadruplex DNA fluorescence probe 1, a class of reagents increasingly utilized by researchers, scientists, and drug development professionals.
G-quadruplex (G4) DNA fluorescence probes are comprised of two principal components: a synthetic nucleic acid sequence and a fluorescent dye. Consequently, their disposal must address the potential biohazardous nature of the nucleic acid and the chemical hazards associated with the fluorescent dye. The following procedures integrate general best practices for handling both recombinant/synthetic nucleic acids and hazardous chemical waste.
Core Disposal Protocol
The overarching principle for disposing of this compound is a two-pronged approach: decontamination of the biological component and proper disposal of the hazardous chemical component. All waste must be handled in accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe disposal. At the point of generation, separate waste streams containing the G4 probe from other laboratory waste. This includes:
-
Liquid Waste: Stock solutions of the probe, used buffers, and supernatants.
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, tubes, and gels.
Step 2: Decontamination of Nucleic Acid Component
The synthetic DNA component of the probe should be decontaminated to eliminate any potential biological risk. Two primary methods are recommended:
-
Chemical Decontamination: For liquid waste, add a sufficient volume of a suitable disinfectant. A common and effective method is to add fresh bleach to achieve a final concentration of 10% and allow a contact time of at least 30 minutes.[2]
-
Autoclaving: Solid waste, such as contaminated lab plastics, should be placed in a designated biohazard bag within a puncture-resistant container.[1] The bag should be loosely tied and autoclaved according to standard laboratory procedures to ensure sterilization.[1]
Step 3: Management of Fluorescent Dye (Hazardous Chemical) Waste
Fluorescent dyes are often classified as hazardous chemicals and require specific disposal methods. They should never be disposed of down the drain.
-
Liquid Waste: Following decontamination of the nucleic acid, the liquid waste containing the fluorescent dye must be collected as hazardous chemical waste. Store this waste in a clearly labeled, leak-proof container. The label should include the words "Hazardous Waste" and identify the chemical constituents.
-
Solid Waste: After autoclaving, contaminated solid waste should be disposed of as regulated medical waste or as directed by your institution's EHS office.[2]
Step 4: Final Disposal
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[3] Ensure all containers are properly sealed and labeled before transport.
Quantitative Data Summary for Common G4 Fluorescent Dyes
To provide a clearer understanding of the hazards involved, the table below summarizes key information from the Safety Data Sheets (SDS) of two common fluorescent dyes used in G4 probes.
| Hazard Category | Thioflavin T | N-methyl Mesoporphyrin IX |
| Acute Toxicity (Oral) | Toxic if swallowed[1][4] | Harmful if swallowed[5] |
| Skin Irritation | Causes skin irritation[2] | Causes skin irritation[6] |
| Eye Irritation | Causes serious eye irritation/damage[1][2][4] | Causes serious eye irritation[6] |
| Aquatic Toxicity | Toxic to aquatic life[1][4] | Very toxic to aquatic life with long-lasting effects[5] |
| Disposal Recommendation | Dispose of as hazardous waste[1] | Dispose of at an approved waste disposal plant[3][5] |
Experimental Protocol: Chemical Decontamination of Liquid Waste
This protocol outlines the steps for the chemical decontamination of liquid waste containing this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection: Collect all liquid waste containing the G4 probe in a designated, chemically compatible, and properly labeled container.
-
Designated Area: Perform the decontamination procedure in a well-ventilated area, preferably within a chemical fume hood.
-
Addition of Bleach: Carefully add a sufficient volume of fresh, undiluted household bleach to the waste container to achieve a final bleach concentration of 10%. For example, to decontaminate 900 mL of liquid waste, add 100 mL of bleach.
-
Mixing: Gently swirl the container to ensure thorough mixing of the bleach with the waste.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination of the nucleic acid component.[2]
-
Hazardous Waste Collection: After the 30-minute contact time, the decontaminated liquid is now considered hazardous chemical waste due to the presence of the fluorescent dye. Ensure the container is tightly sealed.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by EHS for final disposal.
Visual Representation of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for G-quadruplex DNA fluorescence probe waste.
References
Personal protective equipment for handling G-quadruplex DNA fluorescence probe 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of G-quadruplex DNA Fluorescence Probe 1. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | Must be worn fully buttoned to protect against spills and splashes. A poly-cotton blend is generally acceptable. For work with open flames, a 100% cotton or flame-resistant coat is required.[1] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves are recommended for their wide range of protection against chemical and biological materials.[1][2] Gloves should be changed immediately if contaminated or compromised.[2] For tasks with a higher risk of splashing, consider wearing two pairs of gloves (double-gloving).[3] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[1] Chemical goggles offer superior protection against splashes and should be used when handling larger volumes or during procedures with a high splash risk.[1][3] A face shield worn over safety glasses or goggles is recommended when there is a significant risk of splashes.[1][4] |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the stability and performance of the this compound. The probe has a molecular formula of C27H31IN2O3 and a molecular weight of 558.45 g/mol .[5][6]
Storage:
-
Long-term (up to 6 months): Store the probe in its dry state or in a solvent at -80°C, protected from light and under a nitrogen atmosphere.[6][7]
-
Short-term (up to 1 month): The probe can be stored at -20°C, also protected from light and under nitrogen.[6][7]
-
Aliquoting: To minimize freeze-thaw cycles, it is recommended to prepare concentrated stock solutions and then create smaller, single-use aliquots for daily experiments.[8]
Preparation of Solutions:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Resuspend the dry probe in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 100 µM).[8][9]
-
From the stock solution, prepare working solutions at the desired concentration using an appropriate buffer.
General Handling:
-
Handle the probe in a well-ventilated area.
-
Avoid direct contact with skin and eyes.[4]
-
Always protect the probe from light to prevent photobleaching.[8]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Workflow
The following diagram outlines a typical workflow for using the this compound in a cell-based imaging experiment.
Caption: Workflow for G-quadruplex DNA fluorescence probe cell imaging.
Disposal Plan
Proper disposal of waste contaminated with fluorescent probes is essential to prevent environmental contamination and ensure compliance with safety regulations.[10][11]
| Waste Type | Disposal Procedure |
| Stock Solutions | Collect all stock solutions containing the fluorescent probe in a clearly labeled, sealed, and appropriate waste container. Dispose of as hazardous chemical waste according to your institution's guidelines.[10] |
| Contaminated Labware (non-sharps) | Items such as gloves, pipette tips, and paper towels that have come into contact with the probe should be collected in a designated biohazard bag.[10][11] This bag should then be placed in a regulated medical waste bin. |
| Buffer Solutions | Used buffer solutions containing the fluorescent probe should be collected as hazardous waste. Do not pour them down the drain unless your institution's safety office has approved a specific filtration or deactivation procedure.[10] |
| Gels | Electrophoresis gels containing the probe should be collected in a labeled container and disposed of as hazardous waste.[10] |
| Sharps | Needles, syringes, and other sharps contaminated with the probe must be disposed of in a designated sharps container.[11] |
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. This compound | C27H31IN2O3 | CID 162646380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Storage of dye labeled probes [biosyn.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. twu.edu [twu.edu]
- 11. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
